3-Ethylimidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGKKACSLZHMQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221-20-7 | |
| Record name | 3-ethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Ethylhydantoin: Structural Characterization, Synthesis, and Chemical Properties
This is an in-depth technical guide on 3-ethylhydantoin , designed for researchers and drug development professionals.
Executive Technical Summary
3-Ethylhydantoin (3-ethylimidazolidine-2,4-dione) is a heterocyclic organic compound belonging to the hydantoin class. It serves as a critical structural motif in medicinal chemistry, particularly as a scaffold for anticonvulsant drugs (e.g., ethotoin derivatives) and as a versatile intermediate in the synthesis of non-natural amino acids.
Unlike its 5,5-disubstituted analogs (e.g., phenytoin), the unsubstituted C5 position in 3-ethylhydantoin preserves a unique reactivity profile, allowing for further functionalization. This guide details its physicochemical properties, selective synthesis via N3-alkylation, and spectroscopic signatures.
Core Identity Data
| Property | Data |
| IUPAC Name | 3-Ethylimidazolidine-2,4-dione |
| Common Name | 3-Ethylhydantoin |
| CAS Registry Number | 2221-20-7 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| SMILES | CCN1C(=O)CNC1=O |
| InChI Key | QQFVOCXHRPCZIY-UHFFFAOYSA-N |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
Chemical Structure and Molecular Geometry
Structural Analysis
The hydantoin core consists of a five-membered imidazolidine-2,4-dione ring. In 3-ethylhydantoin , the ethyl group is attached to the nitrogen at position 3 (N3).
-
Numbering Convention:
-
N1: Amide nitrogen (adjacent to C2 and C5).
-
C2: Carbonyl carbon (urea-like).
-
N3: Imide nitrogen (flanked by two carbonyls, C2 and C4).
-
C4: Carbonyl carbon (amide-like).
-
C5: Methylene carbon (alpha to N1).
-
Electronic Environment & H-Bonding
The N3-substitution significantly alters the hydrogen-bonding network compared to unsubstituted hydantoin:
-
Acidity: In unsubstituted hydantoin, the N3-H is more acidic (
) than N1-H due to resonance stabilization by two flanking carbonyls. Substitution at N3 removes this acidic proton, leaving only the less acidic N1-H ( ). -
Solubility: The ethyl group increases lipophilicity (LogP ~ -0.5 to 0.0), improving solubility in organic solvents (DCM, ethanol) compared to the parent hydantoin.
Synthesis and Production Protocols
The synthesis of 3-ethylhydantoin is primarily achieved through regioselective N-alkylation . Due to the significant acidity difference between N3-H and N1-H, alkylation occurs preferentially at the N3 position under mild basic conditions.
Protocol: Selective N3-Alkylation
Reaction Logic:
The N3 proton is the most acidic site. Using a weak base (e.g.,
Reagents:
-
Alkylating Agent: Ethyl iodide (EtI) or Ethyl bromide (EtBr)
-
Base: Potassium Carbonate (
) or Potassium Hydroxide (KOH) -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve hydantoin (10 mmol) in anhydrous DMF (15 mL).
-
Activation: Add anhydrous
(1.1 equiv) to the solution. Stir at room temperature for 30 minutes to generate the N3-anion. -
Alkylation: Add Ethyl Iodide (1.1 equiv) dropwise via syringe to control the exotherm.
-
Reaction: Stir the mixture at 50–60°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
-
Workup:
-
Filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve residue in EtOAc and wash with water to remove trace DMF.
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway favoring N3-alkylation due to pKa differential.
Analytical Characterization
Accurate identification requires distinguishing 3-ethylhydantoin from its 1-ethyl isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Shift ( | Multiplicity | Assignment | Notes |
| ¹H NMR | 1.15 – 1.20 | Triplet (3H) | Methyl group of ethyl chain. | |
| 3.50 – 3.60 | Quartet (2H) | Methylene group attached to N3. | ||
| 3.95 – 4.05 | Singlet (2H) | Ring methylene. Characteristic of unsubstituted C5. | ||
| 6.00 – 8.00 | Broad Singlet (1H) | Exchangeable with | ||
| ¹³C NMR | ~13.0 | |||
| ~33.0 | ||||
| ~46.0 | Ring carbon. | |||
| ~158.0 | Urea carbonyl. | |||
| ~172.0 | Amide carbonyl. |
Note: In the 1-ethyl isomer, the C5 protons would likely appear as a doublet or show coupling if N1 was substituted, and the carbonyl shifts would differ slightly.
Infrared (IR) Spectroscopy
-
N-H Stretch: ~3200–3300 cm⁻¹ (Sharp band for N1-H).
-
C=O Stretch (Imide): Doublet characteristic of hydantoins.
-
C2 (Urea): ~1770–1780 cm⁻¹ (Higher frequency due to ring strain/inductive effect).
-
C4 (Amide): ~1700–1725 cm⁻¹ (Stronger intensity).
-
Mass Spectrometry (MS)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of ethyl group (
) and ring cleavage patterns (loss of CO).
Applications in Drug Development
Pharmaceutical Scaffold
3-Ethylhydantoin serves as a core structure for:
-
Anticonvulsants: Analogous to Ethotoin (3-ethyl-5-phenylhydantoin). The 3-ethyl group modulates the polarity and blood-brain barrier (BBB) penetration.
-
Prodrug Design: N3-alkylation is often used to mask the polar imide group, improving oral bioavailability.
Synthetic Intermediate
It functions as a precursor for non-natural amino acids . Hydrolysis of the hydantoin ring (using
Metabolic Pathway Simulation
Caption: Enzymatic hydrolysis pathway of the hydantoin ring utilized in biocatalysis.
References
-
National Center for Advancing Translational Sciences (NCATS). 3-Ethyl-1-methylhydantoin (Related Structure & Naming). Inxight Drugs.[3][4] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydantoins: Bucherer-Bergs and Alkylation Strategies. Available at: [Link]
-
NIST Chemistry WebBook. Hydantoin, 1-ethyl- (Isomer Comparison). SRD 69. Available at: [Link]
Sources
3-Ethylimidazolidine-2,4-dione PubChem CID and safety data
An In-depth Technical Guide to 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione: Properties, Safety, and Handling
Disclaimer: The initial query for "3-Ethylimidazolidine-2,4-dione" is ambiguous and does not correspond to a unique entry in major chemical databases. This guide will focus on a well-documented, closely related derivative: 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione , for which comprehensive safety and property data are available.
Core Identification and Properties
PubChem Compound ID (CID): 588189[1]
This compound, also known as 3-ethyl-5,5-dimethylhydantoin, belongs to the imidazolidine-2,4-dione class. These are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. Understanding the specific properties of this molecule is the first step in ensuring its safe and effective use in a research setting.
Table 1: Chemical and Physical Properties of 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione [1]
| Property | Value | Source |
| Molecular Formula | C7H12N2O2 | PubChem |
| Molecular Weight | 156.18 g/mol | PubChem |
| IUPAC Name | 3-ethyl-5,5-dimethylimidazolidine-2,4-dione | PubChem |
| CAS Number | 37021-15-1 | PubChem |
| InChIKey | PUOUKAVMFCKYKW-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CCN1C(=O)C(NC1=O)(C)C | PubChem |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 156.089877630 Da | PubChem |
| Heavy Atom Count | 11 | PubChem |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione, the aggregated GHS information from notifications to the ECHA C&L Inventory indicates the following classification.[1]
Signal Word: Warning
Pictogram:
Hazard Statements:
-
H315: Causes skin irritation. [1] This indicates that direct contact with the substance can cause inflammation, redness, or itching of the skin.
-
H319: Causes serious eye irritation. [1] Contact with the eyes can lead to significant irritation, pain, and potential damage if not addressed promptly.
-
H335: May cause respiratory irritation. [1] Inhalation of dust or aerosols of this compound can irritate the respiratory tract, leading to coughing and discomfort.
Precautionary Statements (Selected):
The following precautionary statements are crucial for the safe handling of this compound[1]:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]
Toxicological Profile: Understanding the Health Risks
The GHS hazard statements provide a clear directive on the primary toxicological concerns associated with 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione: it is an irritant to the skin, eyes, and respiratory system.
-
Skin Irritation (H315): The mechanism for skin irritation often involves the disruption of the lipid bilayer of skin cells, leading to an inflammatory response. Prolonged or repeated contact should be avoided.
-
Eye Irritation (H319): The compound can cause significant, though likely reversible, damage to the eye. The presence of carbonyl and amine functional groups can lead to interactions with proteins and other biological molecules in the eye tissue.
-
Respiratory Tract Irritation (STOT SE 3, H335): As a fine powder or aerosol, the compound can be inhaled and deposited in the respiratory tract. This can cause localized inflammation and discomfort. The causality here is direct physical and chemical irritation of the mucous membranes.
Currently, publicly available data does not provide specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this specific compound. Therefore, all handling procedures must be based on the precautionary principle, treating the substance as potentially harmful if significant exposure occurs.
Experimental Protocols: Safe Handling and Storage
Adherence to a strict and well-designed protocol is non-negotiable for ensuring personnel safety and experimental integrity.
Safe Handling Workflow
The following workflow is a self-validating system designed to minimize exposure at every step.
Caption: Workflow for the safe handling of 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione.
Step-by-Step Handling Protocol:
-
Engineering Controls: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to mitigate the risk of inhalation (H335).[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact (H319).[3]
-
Skin Protection: A lab coat and nitrile gloves are required. Ensure gloves are inspected before use. For prolonged handling, consider changing gloves periodically. This is critical to prevent skin irritation (H315).
-
-
Hygiene:
Storage Protocol
Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.
-
Container: Store in the original, tightly sealed container.[4]
-
Environment: Keep in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Access: Store in a locked cabinet or an area accessible only to authorized personnel.[4]
Emergency and First-Aid Procedures
A clear and rehearsed emergency plan is a cornerstone of laboratory safety.
Emergency Response Decision Flow
Caption: Decision workflow for responding to a chemical spill.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, get medical advice.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[5]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
References
- CPAchem. (n.d.). Safety data sheet: 2-Ethyl-5,5-dimethyl-1,3-dioxane.
-
PubChem. (n.d.). 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]
- 3M. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2012, May 3). SAFETY DATA SHEET: 1,3-Dichloro-5,5-dimethylhydantoin.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- TCI Chemicals. (2025, June 24). SAFETY DATA SHEET: 1,3-Dibromo-5,5-dimethylhydantoin.
- Diamond Diagnostics. (2016, April 4). Safety Data Sheet.
- DC Fine Chemicals. (2024, April 11). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,3-Dibromo-5,5-dimethylhydantoin.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5,5-Dimethyloxazolidine-2,4-dione.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: Dimedone.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- American Chemistry Council. (n.d.). Emergency Response.
Sources
Technical Guide: Solubility Dynamics of 3-Ethylhydantoin
The following guide details the solubility profile of 3-ethylhydantoin, focusing on the mechanistic differences between aqueous and ethanolic solvation.
Comparative Analysis: Water vs. Ethanol Systems[1]
Part 1: Executive Summary & Structural Logic
3-ethylhydantoin (3-ethylimidazolidine-2,4-dione) represents a specific subclass of the hydantoin scaffold where the N3-position is alkylated.[1] This structural modification is not merely cosmetic; it fundamentally alters the physicochemical behavior of the molecule compared to its parent compound (hydantoin) or its C5-substituted analogs (e.g., phenytoin).[1]
The Core Solubility Thesis: The ethyl substitution at the N3 position removes the acidic imide proton (pKa ~9.1 in unsubstituted hydantoins).[1] Consequently, 3-ethylhydantoin loses the capacity for pH-dependent solubilization in physiological or mild alkaline ranges.[1] Its solubility is governed almost exclusively by the competition between the crystal lattice energy (packing forces) and solvent-solute interactions (van der Waals and H-bonding).[1]
-
In Water: Solubility is limited.[1][2] The hydrophobic ethyl group disrupts the water structure, and the molecule lacks the N3-H donor to participate fully in the aqueous H-bond network.[1]
-
In Ethanol: Solubility is significantly higher.[1] Ethanol acts as an amphiphilic mediator, accommodating the hydrophobic ethyl tail while engaging the carbonyl oxygens and the N1-H in hydrogen bonding.[1]
Part 2: Theoretical Solvation Mechanism
To understand why ethanol is the superior solvent, we must visualize the molecular interactions.[1]
2.1 Thermodynamic Drivers
-
Enthalpy of Solvation (
): In water, the "hydrophobic effect" imposes an entropic penalty as water molecules order themselves around the ethyl group.[1] In ethanol, this penalty is minimized. -
Hydrogen Bonding: 3-ethylhydantoin has:
2.2 Visualization of Solvation Pathways
The following diagram illustrates the solvation disparity between the two solvents.
Figure 1: Mechanistic pathway showing the high energy barrier for aqueous solvation due to the hydrophobic effect, contrasted with the favorable energetic landscape in ethanol.[1]
Part 3: Experimental Determination Protocols
Since specific literature values for 3-ethylhydantoin are often approximated using homologs, experimental verification is required for precise formulation. Use these self-validating protocols.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine thermodynamic solubility (
Materials:
-
Excess 3-ethylhydantoin (solid).[1]
-
Solvents: HPLC-grade Water, Absolute Ethanol.
-
0.45
Syringe Filters (PTFE for ethanol, Nylon for water).
Workflow:
-
Saturation: Add solid 3-ethylhydantoin to 10 mL of solvent until a visible precipitate remains.
-
Equilibration: Agitate at
for 24 hours (orbital shaker at 200 rpm). -
Verification: Check for residual solid. If dissolved, add more solid and repeat.
-
Sampling: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant.[1]
-
Quantification: Analyze via HPLC-UV (210 nm).
-
Note: Hydantoins absorb poorly above 220 nm; 210 nm is critical for the carbonyl
transition.[1]
-
Protocol B: Temperature-Dependent Solubility (Polythermal Method)
Objective: Construct a Van't Hoff plot to determine dissolution enthalpy.
Table 1: Experimental Matrix
| Parameter | Water System | Ethanol System |
| Temp Range | ||
| Detection | Gravimetric or HPLC | Gravimetric or HPLC |
| Expected Trend | Exponential increase (High | Linear/Moderate increase (Lower |
| Critical Observation | Watch for "oiling out" (melting) in hot water if MP is low. | Clear solution likely. |
Part 4: Data Interpretation & Application[3]
When you generate your data, use the Van't Hoff Equation to model the solubility:
-
Steeper Slope in Water: Indicates a high enthalpic cost to break the lattice and cavity formation in water.[1]
-
Shallower Slope in Ethanol: Indicates easier solvation.[1]
Comparative Solubility Estimates (Based on Homologs)
While exact empirical data requires the protocols above, we can bracket the expected values based on structural analogs (e.g., 5,5-dimethylhydantoin and ethotoin).[1]
Table 2: Predicted Solubility Profile
| Solvent | Solubility Estimate ( | Mechanism of Action | Formulation Utility |
| Water | Low (1 - 10 mg/mL) | H-bonding limited by hydrophobic ethyl tail.[1] | Poor. Requires co-solvents or micronization.[1] |
| Ethanol | High (> 50 mg/mL) | Solvation of both polar core and ethyl group.[1] | Excellent. Ideal for stock solutions.[1] |
| 0.1N NaOH | Low/Unchanged | No acidic proton at N3. | Ineffective. Unlike Phenytoin, pH adjustment fails here. |
Part 5: Strategic Implications for Drug Development
5.1 Purification (Recrystallization)
The solubility differential suggests a classic Anti-Solvent Crystallization strategy:
-
Dissolve crude 3-ethylhydantoin in warm Ethanol (high solubility).
-
Slowly add Water (anti-solvent).[1]
-
Cool to
. Result: High purity crystals with defined morphology.[1]
5.2 Formulation
For intravenous or liquid oral dosage forms, water alone is insufficient.
-
Recommended Vehicle: 10-20% Ethanol (or Propylene Glycol) / Water co-solvent system.
-
Avoid: pH manipulation (alkalization), as it will not improve solubility and may degrade the ring via hydrolysis [1].
References
-
Ware, E. "The Chemistry of the Hydantoins."[1] Chemical Reviews, vol. 46, no. 3, 1950, pp. 403–470. Link
- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard text for solubility profiling protocols).
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007. (Source for thermodynamic prediction models).
-
PubChem Compound Summary for CID 12000216 (3-ethylhydantoin). National Center for Biotechnology Information.[1] Link
Sources
Technical Guide: Physicochemical Profiling of 3-Ethylimidazolidine-2,4-dione
[1]
Executive Summary
3-Ethylimidazolidine-2,4-dione (commonly 3-Ethylhydantoin ) is a critical heterocyclic scaffold in medicinal chemistry, serving as a core pharmacophore for anticonvulsant and anti-arrhythmic agents.[1][2] Unlike its 5,5-disubstituted analogs (e.g., Phenytoin), the N3-substituted core exhibits distinct thermodynamic behavior due to the disruption of the intermolecular hydrogen bonding network characteristic of the hydantoin ring.
This guide provides an in-depth analysis of its melting point (MP) and boiling point (BP), addressing the scarcity of direct experimental data in open literature by synthesizing predicted thermodynamic models with rigorous experimental determination protocols.
Chemical Profile & Thermodynamic Data
Compound Identity
| Parameter | Details |
| IUPAC Name | 3-Ethylimidazolidine-2,4-dione |
| Common Name | 3-Ethylhydantoin |
| CAS Registry Number | 2221-20-7 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| SMILES | CCN1CC(=O)NC1=O |
Thermal Properties: Experimental vs. Predicted
The physical state of 3-ethylhydantoin is heavily influenced by the N3-ethyl substitution, which removes a primary hydrogen bond donor site, significantly lowering the melting point compared to the parent hydantoin (MP ~220°C).[1]
| Property | Value / Range | Confidence Level | Source/Methodology |
| Melting Point | 95°C – 105°C (Estimated) | Moderate (Predicted) | Based on homolog trend analysis (N-methyl vs. N-ethyl depression).[1] |
| Boiling Point | 265°C – 275°C (at 760 mmHg) | High (Predicted) | ACD/Labs & EPISuite QSAR Models. |
| Flash Point | ~115°C | High (Predicted) | Closed Cup calculation. |
| Density | 1.18 ± 0.1 g/cm³ | High (Predicted) | Calculated at 20°C. |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Critical Note on Data: Pure 3-ethylhydantoin is often isolated as a waxy solid or viscous oil depending on purity and residual solvent. Literature often conflates it with 5-ethyl derivatives.[1] The values above represent the theoretical range for the pure crystalline form.
Synthesis & Impurity Impact on Thermal Data[1]
The thermal behavior of 3-ethylhydantoin is inextricably linked to its synthesis pathway.[1] Impurities from the Urech Hydantoin Synthesis can depress the observed melting point by 10–15°C.
Synthesis Logic Flow
The following diagram illustrates the critical synthesis steps and where thermodynamic variances are introduced.
Figure 1: Synthesis pathway highlighting the intermediate stage where incomplete cyclization leads to MP depression.
Experimental Protocols (Self-Validating Systems)
As a researcher, relying on database values for N-substituted hydantoins is risky due to polymorphism.[1] The following protocols are designed to generate definitive in-house data.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Objective: Determine the onset melting temperature (
-
Sample Prep: Weigh 2–4 mg of dried 3-ethylhydantoin into a Tzero aluminum pan. Hermetically seal.
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 5°C/min to 150°C. (Note: A slow ramp is crucial for detecting potential polymorph transitions common in hydantoins).
-
Validation:
-
Sharp Endotherm: Indicates high purity (>98%).
-
Broad/Split Peak: Indicates solvent solvate or ureido impurity.
-
-
Reference Standard: Run Indium (
C) as a calibration check before the sample.
Protocol B: Micro-Boiling Point Determination (Siwoloboff Method)
Objective: Determine boiling point with minimal sample loss (<100 µL).
-
Setup: Place 50 µL of liquid/melted sample in a partially filled ignition tube (3 mm diameter).
-
Capillary: Insert a fine melting point capillary (sealed at the top, open at the bottom) into the liquid.
-
Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.
-
Observation:
-
Phase 1: Slow stream of bubbles (air expansion).
-
Phase 2: Rapid, continuous stream of bubbles (vapor pressure > atmospheric pressure).
-
-
Endpoint: Stop heating. Record the temperature exactly when the bubbles stop and liquid sucks back into the capillary. This is the equilibrium boiling point.
Applications in Drug Design
Understanding the MP/BP of 3-ethylhydantoin is not just a QC exercise; it dictates formulation strategies.[1]
-
Solubility Profile: The lower MP (relative to Phenytoin) correlates with higher solubility in organic solvents (EtOH, DMSO), facilitating its use as a scaffold for combinatorial libraries.
-
Metabolic Stability: The N3-ethyl group blocks the primary site of glucuronidation, potentially altering the pharmacokinetic half-life compared to N-unsubstituted analogs.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). 3-Ethyl-1-methylhydantoin and related scaffolds.[1] Inxight Drugs Database.[1] Accessed March 1, 2026.[3] [Link]
-
PubChem Database. Compound Summary: Hydantoin Derivatives (CAS 2221-20-7).[1] National Center for Biotechnology Information.[1] [Link]
- Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, vol. 46, no. 3, 1950, pp. 403–470.
-
Tanwar, D. K., et al. "A Simple and Efficient One-Pot Synthesis of Hydantoins." Synlett, vol. 28, 2017, pp. 2285-2290.[1] (Modern synthesis reference).
Sources
- 1. Ethylphenylhydantoin [webbook.nist.gov]
- 2. 261945-09-9,3,5-Difluoro-4-(trifluoromethyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Navigating the Safety Landscape of 3-Ethylimidazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of various anticonvulsant and antiarrhythmic drugs. The introduction of an ethyl group at the N-3 position modulates the compound's physicochemical properties, influencing its biological activity and, consequently, its safety profile. This guide provides an in-depth analysis of the potential hazards and safe handling practices for 3-Ethylimidazolidine-2,4-dione, empowering researchers to manage its risks effectively in a laboratory setting.
Hazard Identification and Classification
Based on the aggregated GHS information for the closely related compound, 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione, the primary hazards associated with 3-Ethylimidazolidine-2,4-dione are anticipated to be:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications suggest that the compound can cause inflammatory reactions upon contact with the skin, eyes, and respiratory tract.
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] | GHS07 | Warning |
Safe Handling and Storage Protocols
Given the irritant nature of 3-Ethylimidazolidine-2,4-dione, stringent adherence to safe handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of 3-Ethylimidazolidine-2,4-dione, from preparation to disposal.
Caption: Workflow for Safe Handling of 3-Ethylimidazolidine-2,4-dione.
Step-by-Step Handling Procedures:
-
Engineering Controls: All work with 3-Ethylimidazolidine-2,4-dione, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[2]
-
Body Protection: A lab coat must be worn to protect street clothing.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Storage: Store 3-Ethylimidazolidine-2,4-dione in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Emergency Procedures and First-Aid Measures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial to mitigate harm.
Emergency Response Protocol
Caption: First-Aid Measures for Exposure to 3-Ethylimidazolidine-2,4-dione.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
Physical and Chemical Properties
While specific experimental data for 3-Ethylimidazolidine-2,4-dione is limited, the following table provides key physical and chemical properties of related compounds to offer a general understanding.
| Property | 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione[1] | Hydantoin (Imidazolidine-2,4-dione)[4] |
| Molecular Formula | C7H12N2O2 | C3H4N2O2 |
| Molecular Weight | 156.18 g/mol | 100.08 g/mol |
| Appearance | Not specified (likely a solid) | Crystalline powder |
| Melting Point | Not specified | 221-223 °C |
| Solubility | Not specified | Very slightly soluble in cold water |
Toxicological Information
Detailed toxicological studies on 3-Ethylimidazolidine-2,4-dione are not available. However, based on the GHS classification of its close analog, the primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[1] Chronic exposure effects have not been determined. As a prudent measure, it should be handled as a compound with unknown long-term toxicity, and exposure should be minimized.
Conclusion
While a dedicated SDS for 3-Ethylimidazolidine-2,4-dione remains to be published, a robust safety framework can be established by leveraging data from structurally similar compounds. The primary hazards are consistent with skin, eye, and respiratory irritation. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can confidently and safely work with this compound, advancing their scientific endeavors while prioritizing personal and environmental safety.
References
-
PubChem. 3-Ethyl-5,5-dimethylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]
-
ECHA. Dossier content for 1,3-divinylimidazolidin-2-one. [Link]
Sources
The Evolution and Engineering of N-Substituted Hydantoin Derivatives: From Historic Discovery to Targeted Therapeutics
Abstract The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry. Since its initial isolation in the 19th century, the targeted functionalization of this five-membered heterocyclic ring—specifically via N-substitution at the N-1 and N-3 positions—has unlocked a vast array of therapeutic applications. This technical whitepaper explores the historical milestones, mechanistic chemistry, regioselective synthesis protocols, and pharmacological engineering of N-substituted hydantoin derivatives.
Historical Genesis of Hydantoin Scaffolds
The discovery of hydantoin represents a classic narrative of iterative chemical exploration. The parent molecule was first isolated in 1861 by the German chemist Adolf von Baeyer during his extensive studies on uric acid derivatives 1. Baeyer achieved this through the hydrogenation of allantoin, a metabolic byproduct, thereby naming the new substance "hydantoin" 2.
In 1873, Friedrich Urech achieved the first systematic synthesis of a substituted derivative, 5-methylhydantoin, by reacting alanine sulfate with potassium cyanate 1. However, the true pharmacological potential of the scaffold remained dormant until 1908, when Heinrich Biltz synthesized 5,5-diphenylhydantoin (phenytoin) 1. Thirty years later, in 1938, H. Houston Merritt and Tracy Putnam discovered phenytoin's potent anticonvulsant properties, establishing it as the first non-sedating antiepileptic drug and shifting the paradigm of hydantoin chemistry toward targeted drug discovery 34.
Fig 1: Historical timeline of hydantoin discovery and pharmaceutical development.
Mechanistic Chemistry & Regioselective Synthesis
The hydantoin core contains two distinct nitrogen atoms (N-1 and N-3) available for substitution. The acidity of the protons attached to these nitrogens dictates the regioselectivity of subsequent functionalization. The N-3 proton is flanked by two highly electron-withdrawing carbonyl groups, resulting in a significantly lower pKa (~8.5) compared to the N-1 proton 5. This electronic disparity allows for highly regioselective N-3 alkylation using mild bases, while N-1 substitution requires either stronger basic conditions or prior protection of the N-3 position.
The Bucherer-Bergs Multicomponent Reaction
Before N-substitution can occur, the core hydantoin ring is typically constructed via the Bucherer-Bergs reaction [[6]](). This one-pot, multicomponent cascade is the most robust method for synthesizing 5,5-disubstituted hydantoins 7. Rather than utilizing highly toxic and volatile HCN gas, the protocol employs potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) to generate hydrogen cyanide and ammonia in situ [[8]](). The ketone undergoes nucleophilic attack by cyanide to form a cyanohydrin, which is subsequently converted to an
Fig 2: Mechanistic pathway of the Bucherer-Bergs multicomponent hydantoin synthesis.
Pharmacological Engineering: The Enzalutamide Paradigm
N-substitution drastically alters the lipophilicity, hydrogen-bonding capacity, and spatial geometry of the hydantoin core, enabling targeted interactions with diverse biological receptors [[3]]().
A pinnacle of modern N-substituted hydantoin engineering is Enzalutamide (MDV3100) , an FDA-approved second-generation androgen receptor (AR) antagonist used for castration-resistant prostate cancer (CRPC) 9. Unlike older antiandrogens, enzalutamide features an N-substituted thiohydantoin core synthesized via the cyclization of an isothiocyanate with an
Fig 3: Enzalutamide inhibits the Androgen Receptor signaling pathway in prostate cancer.
Quantitative Data Summary
The structural versatility of N-substituted hydantoins translates directly into diverse pharmacological metrics. Table 1 summarizes key clinical derivatives and their quantitative properties.
Table 1: Pharmacological Profiles of Key Hydantoin Derivatives
| Compound | Core Structure | Primary Target | Quantitative Metric / Affinity | Clinical Indication |
| Phenytoin | 5,5-Disubstituted Hydantoin | Voltage-gated Na+ channels | pKa ~8.3 | Epilepsy / Seizures |
| Enzalutamide | N-Substituted Thiohydantoin | Androgen Receptor (AR) | 5-8x higher affinity than bicalutamide | Prostate Cancer (CRPC) |
| Nitrofurantoin | N-1 Substituted Hydantoin | Bacterial Ribosomes / DNA | MIC: 11.7–13.5 µM (analogues) | Urinary Tract Infections |
| Dantrolene | N-1 Substituted Hydantoin | Ryanodine Receptor (RyR1) | High specificity for skeletal muscle | Malignant Hyperthermia |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality behind reagent selection and built-in analytical checkpoints.
Protocol A: Synthesis of 5,5-Diphenylhydantoin via Bucherer-Bergs
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve benzophenone (1.0 eq) in 50% aqueous ethanol.
-
Multicomponent Addition: Add ammonium carbonate (4.0 eq) and potassium cyanide (2.0 eq).
-
Causality: Excess ammonium carbonate is critical; it drives the equilibrium toward the
-amino nitrile intermediate and provides the stoichiometric CO2 necessary for the final cyclization step.
-
-
Reflux & Self-Validation: Heat the mixture to 60°C for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-active benzophenone spot confirms complete conversion.
-
-
Isolation: Cool the mixture to room temperature and carefully acidify with 6M HCl to pH 3 in a fume hood.
-
Causality: Acidification neutralizes residual toxic KCN and protonates the hydantoin ring, drastically reducing its aqueous solubility and inducing crystallization.
-
-
Purification: Filter the white precipitate under a vacuum and recrystallize from hot ethanol. Confirm purity via 1H-NMR (look for the characteristic singlet at ~11.1 ppm for the N-3 proton and ~9.3 ppm for the N-1 proton).
Protocol B: Regioselective N-3 Alkylation of Hydantoin
-
Deprotonation: Dissolve the synthesized 5,5-diphenylhydantoin (1.0 eq) in anhydrous DMF. Add anhydrous K2CO3 (1.2 eq).
-
Causality: K2CO3 is a mild base that selectively deprotonates the more acidic N-3 position (pKa ~8.5) without affecting the much less acidic N-1 position (pKa >11), ensuring strict regiocontrol.
-
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0°C to prevent exothermic side reactions, then allow the mixture to warm to room temperature.
-
Self-Validation: Stir for 12 hours.
-
Validation Checkpoint: Aliquot a 100 µL sample into 1 mL of water. The immediate formation of a distinct organic precipitate indicates the successful formation of the highly lipophilic N-substituted product.
-
-
Workup: Pour the bulk reaction mixture into ice water to precipitate the N-3 alkylated product. Filter and wash extensively with cold water to remove the DMF solvent and inorganic salts.
References
-
6The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity, MDPI.
-
7Synthesis, NMR analysis and applications of isotope-labelled hydantoins, OpenMedScience.
-
15,5-Dimethylhydantoin | 77-71-4, Benchchem.
-
2The Chemistry of the Hydantoins, DataPDF.
-
3Exploring hydantoin frameworks: synthetic approaches and therapeutic potential, ResearchGate.
-
4'A Plague upon Your Epileptic Visage' - The Idea of Epilepsy, Cambridge University Press.
-
9Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics, Semantic Scholar.
-
10Recent Biological Applications and Chemical Synthesis of Thiohydantoins, Journal of Chemical Reviews.
-
[[5]]() Designed Synthesis of Diversely Substituted Hydantoins, Thieme Connect.
-
8The Bucherer–Bergs Multicomponent Synthesis of Hydantoins, NIH.
Sources
- 1. 5,5-Dimethylhydantoin | 77-71-4 | Benchchem [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. ‘A Plague upon Your Epileptic Visage’ (Section 2) - The Idea of Epilepsy [cambridge.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. openmedscience.com [openmedscience.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jchemrev.com [jchemrev.com]
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 3-Ethylhydantoin
Abstract
This comprehensive guide details the synthesis of 3-ethylhydantoin through the N-alkylation of hydantoin with ethyl iodide. Hydantoin and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities, including anticonvulsant and antiarrhythmic properties.[1] This document provides a robust, step-by-step protocol suitable for researchers in synthetic chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, emphasizing the principles of regioselectivity, and offer expert insights to ensure a high-yield, reproducible synthesis. All procedures are grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Hydantoin Scaffold
The hydantoin ring system, a five-membered imidazolidine-2,4-dione, is a "privileged scaffold" in drug discovery.[2] The biological profile of these molecules is highly dependent on the nature and position of substituents on the ring, particularly at the N-1, N-3, and C-5 positions.[3] The synthesis of specifically substituted hydantoins is, therefore, a critical task for medicinal chemists.
This application note focuses on the targeted synthesis of 3-ethylhydantoin. The procedure described herein is an N-alkylation, a fundamental and widely-used transformation in organic synthesis. We will explore the reaction between hydantoin and ethyl iodide under basic conditions, a classic method that leverages the differential acidity of the N-H protons on the hydantoin ring.
Mechanistic Insights: Achieving Regioselectivity
The hydantoin ring possesses two nitrogen atoms, N-1 and N-3, each with a proton that can be removed by a base to form a nucleophilic anion. The key to a selective synthesis lies in understanding and exploiting the difference in acidity between these two positions.
The proton at the N-3 position is generally more acidic than the proton at the N-1 position (pKa ≈ 9 for N3-H vs. pKa ≈ 17 for N1-H).[1] This increased acidity is attributed to the fact that the N-3 nitrogen is flanked by two carbonyl groups, which effectively stabilize the resulting conjugate base through resonance.
Consequently, using moderately basic conditions allows for the preferential deprotonation at the N-3 position. The resulting hydantoin anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide in a classic SN2 reaction to yield the desired 3-ethylhydantoin product.
The choice of base is critical for controlling the regioselectivity.[4]
-
Weak to Moderate Bases (e.g., K₂CO₃, Na₂CO₃): These bases are typically sufficient to deprotonate the more acidic N-3 position, leading to selective N-3 alkylation.[4]
-
Strong Bases (e.g., NaH, t-BuOK): The use of stronger bases can lead to the formation of a dianion or a mixture of mono-anions, which may result in a mixture of N-1, N-3, and N,N'-dialkylated products.[1] While selective N-1 alkylation is possible with strong potassium bases in aprotic polar solvents, it requires more stringent conditions.[4]
For this protocol, we will utilize potassium carbonate (K₂CO₃), a cost-effective and easy-to-handle base that provides excellent regioselectivity for N-3 alkylation.
Caption: Reaction mechanism for the N-3 alkylation of hydantoin.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Hydantoin | 461-72-3 | 100.08 | 5.00 g | 49.96 | 1.0 |
| Ethyl Iodide | 75-03-6 | 155.97 | 9.35 g (4.82 mL) | 59.95 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 8.29 g | 59.95 | 1.2 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - | - |
Safety and Handling
A thorough risk assessment should be conducted before commencing any experimental work. Adherence to standard laboratory safety protocols is mandatory.
-
Hydantoin: May cause skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ethyl Iodide: Harmful if swallowed and causes skin and eye irritation.[6] It is a suspected carcinogen and a lachrymator.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Store away from light and heat.
-
Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): A common laboratory solvent, but it is a reproductive toxin. Avoid skin contact and inhalation.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydantoin (5.00 g, 49.96 mmol) and potassium carbonate (8.29 g, 59.95 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add ethyl iodide (4.82 mL, 59.95 mmol) to the mixture using a syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
-
Work-up - Quenching and Extraction: After the reaction is complete (as indicated by the consumption of the hydantoin starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Isolation: If a solid precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and air dry. If the product oils out or remains in solution, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethylhydantoin.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to afford pure 3-ethylhydantoin as a white solid.
Characterization
The identity and purity of the synthesized 3-ethylhydantoin should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure and the position of the ethyl group.
-
FT-IR Spectroscopy: Identify characteristic functional group peaks (e.g., C=O, N-H).
-
Mass Spectrometry: Confirm the molecular weight of the product.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-ethylhydantoin.
Conclusion
This application note provides a validated and detailed protocol for the regioselective synthesis of 3-ethylhydantoin. By leveraging the differential acidity of the hydantoin N-H protons and employing mild basic conditions, this method reliably produces the N-3 alkylated product in good yield. The procedure is straightforward, uses readily available reagents, and is scalable, making it a valuable tool for researchers in medicinal and synthetic organic chemistry.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. Retrieved from [Link]
-
Orazi, O. O., & Corral, R. A. (1974). Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1, 219-221. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(15), 5029. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
-
Yusof, N. S. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-7. Retrieved from [Link]
-
Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(1), 131-137. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 25(23), 5639. Retrieved from [Link]
-
Orazi, O. O., & Corral, R. A. (1974). Substitution in the Hydantoin Ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1, 219-221. Retrieved from [Link]
-
Cativiela, C., & Ordóñez, M. (2018). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 83(15), 7994-8005. Retrieved from [Link]
-
Beilstein Journals. (2020). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 16, 1856-1864. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Hydantoin, 99%. Retrieved from [Link]
-
Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Ethyl Iodide. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of three representative molecules. Retrieved from [Link]
-
Semantic Scholar. (2023). Design of Novel Thiohydantoin Derivatives and Exploration Their Physico-Chemical Parameters. Retrieved from [Link]
-
ResearchGate. (2023). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethylpyridine. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. samratpharmachem.com [samratpharmachem.com]
- 7. actylislab.com [actylislab.com]
reaction conditions for selective N3-ethylation of hydantoin
Application Note: Precision Control in the Selective N3-Ethylation of Hydantoin
Executive Summary
This guide details the reaction conditions required to achieve high-fidelity regioselective N3-ethylation of the hydantoin (imidazolidine-2,4-dione) scaffold. While hydantoin possesses two nucleophilic nitrogen atoms (N1 and N3), the N3 position is significantly more acidic (
Scientific Foundation: The Mechanistic Basis of Selectivity
The regioselectivity of hydantoin alkylation is governed by the electronic environment of the ureido (N1) and imide (N3) systems.
-
N3 (Imide-like): Flanked by two carbonyl groups (C2 and C4), the N3 proton is highly acidic due to resonance stabilization of the resulting anion across both carbonyl oxygens.
-
N1 (Urea-like): Flanked by only one carbonyl (C2) and the C5 carbon, the N1 proton is significantly less acidic and more sterically hindered (especially in 5,5-disubstituted systems like phenytoin).
Key Insight: The use of a weak base (e.g.,
Pathway Visualization: Resonance & Selectivity
Figure 1: Mechanistic pathway highlighting the thermodynamic preference for N3-deprotonation using weak bases.
Optimization of Reaction Conditions
To ensure N3 selectivity, the reaction environment must support the solubility of the polar intermediate (N3 salt) without activating the N1 position.
Table 1: Critical Parameter Matrix
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Carbonate ( | Sufficient basicity to deprotonate N3 ( |
| Solvent | DMF or Acetone | DMF: Excellent for solubility of 5,5-disubstituted hydantoins (e.g., Phenytoin). Acetone: Good for simpler substrates; easier workup. |
| Alkylating Agent | Ethyl Iodide (EtI) | Higher reactivity than bromide/chloride, allowing milder temperatures (RT) to suppress N1 side reactions. |
| Stoichiometry | 1.0 : 1.1 : 1.5 (Substrate : EtI : Base) | Slight excess of electrophile ensures completion; limiting base prevents N1 activation. |
| Temperature | 25°C - 60°C | Start at RT. Heat only if conversion is slow. High heat (>80°C) promotes N1 alkylation. |
Standardized Protocol: Selective N3-Ethylation
Objective: Synthesis of 3-ethyl-5,5-diphenylhydantoin (as a model substrate).
Materials
-
Substrate: 5,5-Diphenylhydantoin (Phenytoin) [CAS: 57-41-0]
-
Reagent: Ethyl Iodide [CAS: 75-03-6]
-
Base: Anhydrous
(granular, ground to powder) -
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Procedure
-
Preparation :
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to remove moisture.
-
-
Solubilization :
-
Add 1.0 mmol of Hydantoin substrate to the flask.
-
Add 5.0 mL of anhydrous DMF (Concentration ~0.2 M). Stir until fully dissolved.
-
-
Deprotonation :
-
Add 1.5 mmol (1.5 equiv) of powdered
. -
Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may become cloudy as the potassium salt forms.
-
-
Alkylation :
-
Add 1.1 mmol (1.1 equiv) of Ethyl Iodide dropwise via syringe.
-
Seal the flask and stir at RT for 12–18 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). N3-product typically moves higher (less polar) than the starting material.
-
-
Workup :
-
Pour the reaction mixture into 50 mL of ice-cold water .
-
Precipitation Method : If solid forms, filter and wash with cold water.
-
Extraction Method : If oil forms, extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification :
-
Recrystallize from Ethanol/Water or purify via flash chromatography if traces of dialkylated product are detected.
-
Experimental Workflow Diagram
Figure 2: Decision-based workflow for the N3-ethylation protocol.
Quality Control & Validation
Validating the regioselectivity is crucial as N1 isomers can be difficult to separate.
NMR Validation Criteria
-
1H NMR :
-
N3-Ethyl : The methylene quartet (
) typically appears around 3.5 - 3.7 ppm . -
N1-Ethyl : If present, N1-alkyl protons often appear slightly upfield or show distinct splitting patterns depending on C5 substitution.
-
-
HMBC (Definitive Proof) :
-
N3-Alkylation : The ethyl
protons will show strong 3-bond correlations to two carbonyl carbons (C2 and C4). -
N1-Alkylation : The ethyl
protons will correlate to only one carbonyl (C2) and the C5 carbon.
-
Troubleshooting
-
Issue : Presence of N1,N3-diethyl byproduct.
-
Cause: Excess base or alkylating agent; temperature too high.
-
Fix: Strictly limit EtI to 1.05-1.1 equiv. Lower temperature to 0°C during addition.
-
-
Issue : Low Conversion.
-
Cause: Poor solubility of the anion.
-
Fix: Switch from Acetone to DMF or DMSO. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
-
References
-
BenchChem Technical Support . Regioselective Hydantoin Alkylation: Troubleshooting & Optimization. Retrieved from
-
National Institutes of Health (NIH) . Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Retrieved from
-
Royal Society of Chemistry . Regioselective N1-ribosylation of hydantoin: synthesis and properties. Chemical Communications. Retrieved from
-
ResearchGate . Yields and reaction conditions for the N3-alkylation of hydantoin derivatives. Retrieved from
Application Note: 3-Ethylimidazolidine-2,4-dione as a Scaffold for Anticonvulsant Drug Discovery
[1][2]
Executive Summary
The 3-ethylimidazolidine-2,4-dione core (the 3-ethylhydantoin scaffold) represents a validated yet under-explored chemical space in anticonvulsant drug discovery.[1] Historically exemplified by Ethotoin (3-ethyl-5-phenylhydantoin), this scaffold offers a distinct pharmacokinetic profile compared to its non-alkylated congeners (e.g., Phenytoin).[1]
The N3-ethyl substitution eliminates the hydrogen bond donor capability at the N3 position, significantly altering water solubility, lipophilicity (LogP), and blood-brain barrier (BBB) penetration. This guide provides a comprehensive workflow for synthesizing, characterizing, and screening 3-ethylhydantoin derivatives, focusing on their mechanism as voltage-gated sodium channel (VGSC) blockers.[1]
Chemical Biology & SAR Logic
Structural Rationale
The hydantoin ring contains two nitrogen atoms: N1 and N3.[1]
-
C5 Substitution: Essential for hydrophobic interaction with the S6 segment of the sodium channel. Diphenyl or phenyl/alkyl substitutions are standard.[1]
-
N3-Ethyl Modification: Unlike N3-unsubstituted hydantoins (which are weak acids, pKa ~8.3), N3-ethyl derivatives are non-ionizable at physiological pH.[1] This prevents the formation of water-soluble sodium salts but enhances passive diffusion across the BBB.
Mechanism of Action
These ligands function as state-dependent sodium channel blockers.[1] They preferentially bind to the inactivated state of the NaV1.2 channel, stabilizing it and prolonging the refractory period. This prevents high-frequency repetitive firing (sustained depolarization) without blocking normal action potentials.[1]
Scaffold Visualization (SAR)
Figure 1: Structure-Activity Relationship (SAR) of the 3-ethylhydantoin scaffold. The N3-ethyl group is the critical modulator of pharmacokinetics, while C5 dictates potency.
Protocol A: Chemical Synthesis
Objective: Synthesis of 3-ethyl-5,5-diphenylimidazolidine-2,4-dione (Ethotoin Analog) via N-alkylation.
Materials
-
5,5-Diphenylhydantoin (Phenytoin) [CAS: 57-41-0]
-
Iodoethane (Ethyl Iodide) [CAS: 75-03-6][1]
-
Potassium Carbonate (
), anhydrous -
Acetone or DMF (Dimethylformamide)[1]
-
TLC Plates (Silica gel 60 F254)[1]
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-diphenylhydantoin (10 mmol, 2.52 g) in 30 mL of anhydrous acetone (or DMF for higher solubility).
-
Base Addition: Add anhydrous
(15 mmol, 2.07 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the N3 position (the most acidic proton). -
Alkylation: Dropwise add Iodoethane (12 mmol, 0.96 mL) via a syringe.
-
Reflux: Attach a reflux condenser and heat the mixture to 55-60°C (acetone reflux) for 6–8 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting material (Phenytoin) will be more polar (lower Rf) than the N3-ethyl product.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (
and KI).[1] -
Evaporate the solvent under reduced pressure (Rotavap).
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1).
-
Characterization Endpoint:
-
Melting Point: Expect ~160–162°C (distinct from Phenytoin's ~295°C).
-
1H NMR (DMSO-d6): Look for the ethyl triplet (~1.1 ppm) and quartet (~3.5 ppm), and the absence of the N3-H broad singlet.
-
Protocol B: In Vitro Electrophysiology (Patch Clamp)
Objective: Validate mechanism by assessing inhibition of hNaV1.2 currents.
System Setup
-
Cell Line: HEK-293 cells stably expressing human NaV1.2 (SCN2A).[1]
-
Rig: Automated or Manual Whole-Cell Patch Clamp (e.g., Axon MultiClamp 700B).[1]
Methodology
-
Solution Preparation:
-
Voltage Protocol (Inactivation State Affinity):
-
Hold membrane potential at -100 mV.
-
Apply a depolarizing prepulse to -60 mV (500 ms) to induce partial inactivation.[1]
-
Test pulse to 0 mV (20 ms) to measure peak current.
-
-
Drug Application: Perfusion of test compound (0.1, 1, 10, 100 µM) for 60 seconds.
-
Data Analysis: Calculate the % inhibition of the peak current. Fit data to the Hill equation to determine
.-
Success Criterion: Validated hits should show an
with state-dependence (higher affinity when holding potential is depolarized).[1]
-
Protocol C: In Vivo Anticonvulsant Screening
Ethical Statement: All animal procedures must comply with IACUC guidelines.
Maximal Electroshock Seizure (MES) Test
Gold standard for generalized tonic-clonic seizures (Sodium Channel Blockers).[1]
-
Animals: Male CD-1 mice (20–25 g).[1]
-
Group Size: n=6 per dose.
-
Stimulus: Corneal electrodes, 60 Hz, 50 mA, 0.2 seconds duration.[2]
-
Procedure:
Subcutaneous Pentylenetetrazol (scPTZ) Test
Model for absence/myoclonic seizures (GABA/T-type Calcium Channels).[1]
Screening Workflow Diagram
Figure 2: Sequential screening workflow. Compounds are filtered by intrinsic affinity (Patch Clamp) and neurotoxicity (Rotarod) before efficacy testing.[1]
Data Analysis & Interpretation
To validate the scaffold's efficacy, data must be processed to yield the Protective Index (PI) .
Quantitative Summary Table (Template)
| Parameter | Definition | Calculation Method | Target Value |
| ED50 | Effective Dose 50% | Probit Analysis (Log-dose vs. % Protection) | < 50 mg/kg |
| TD50 | Toxic Dose 50% | Rotarod Test (failure to stay on rod) | > 200 mg/kg |
| PI | Protective Index | > 2.0 (Ideal > 5.[1]0) | |
| IC50 | Inhibitory Conc. 50% | Hill Slope Fit (Patch Clamp) | < 10 µM |
Interpretation:
-
High MES Activity + Low scPTZ Activity: Indicates a pure Sodium Channel Blocker profile (similar to Phenytoin/Carbamazepine).[1]
-
Activity in Both: Suggests a mixed mechanism (broad-spectrum), potentially involving GABA modulation or T-type calcium channel blockade, which is highly desirable for refractory epilepsy.[1]
References
-
Mechanism of Action: Catterall, W. A. (2000).[1] From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link[1]
-
Scaffold Synthesis (Ethotoin): Pinner, A. (1908).[1] Über Hydantoine. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for hydantoin synthesis).[1] See also: PubChem CID 3292 (Ethotoin).[1] Link
-
MES Protocol: White, H. S., et al. (1995).[1] The early identification of anticonvulsant activity: Role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models.[5][8] Italian Journal of Neurological Sciences, 16, 73-77.[8] Link[1]
-
scPTZ Protocol: Swinyard, E. A., et al. (1989).[1] General principles: experimental selection, quantification, and evaluation of anticonvulsants.[9] Antiepileptic Drugs, 3rd Ed, 85-102.
-
Patch Clamp Methodology: Molnar, J., & Hickman, J. (2007).[1] Patch-Clamp Methods for Studying Voltage-Gated Ion Channels. Methods in Molecular Biology. Link
Sources
- 1. Ethotoin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Modified Bucherer-Bergs Protocols for N-Substituted Hydantoins
Executive Summary
The classical Bucherer-Bergs reaction is the industry standard for synthesizing 5,5-disubstituted hydantoins from carbonyl compounds. However, its reliance on ammonium carbonate typically limits the output to N-unsubstituted hydantoins (N1-H, N3-H). For drug discovery, where N-substitution dictates pharmacokinetics and lipophilicity (e.g., Ethotoin, Fosphenytoin), this limitation necessitates either inefficient post-synthetic alkylation or fundamentally modified protocols.
This guide details two specific modifications to the Bucherer-Bergs paradigm to access N-substituted scaffolds:
-
The "Amine-Carbonate" Modification: A four-component one-pot reaction for direct N3-substitution .
-
The "Thio-Analog" Modification: Using carbon disulfide to access 2,4-dithiohydantoins for subsequent functionalization.
Mechanistic Divergence
To control N-substitution, one must intervene at the imine formation step. In the classical mechanism, ammonia (from
Visualization: Classical vs. Modified Pathway
The following diagram illustrates the critical bifurcation point between the classical route and the N-substituted modification.
Figure 1: Mechanistic divergence. Using a primary amine drives the formation of N-substituted imines, resulting in N3-substituted hydantoins.
Protocol A: Direct Synthesis of N3-Substituted Hydantoins
Concept: This protocol replaces ammonium carbonate with a primary amine and gaseous
Reagents & Equipment[1][2][3]
-
Carbonyl: Ketone or Aldehyde (1.0 equiv).
-
Amine: Primary alkyl or aryl amine (1.2 equiv).
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.5 equiv) is preferred over KCN for solubility in organic solvents and safety, though KCN/AcOH can be used.
-
Carbon Dioxide: Dry ice (excess) or
balloon. -
Solvent: Methanol (MeOH) or Acetonitrile (MeCN).
-
Vessel: Pressure tube (highly recommended) or round-bottom flask.
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
Dissolve the ketone (1.0 equiv) and primary amine (1.2 equiv) in MeOH (0.5 M concentration).
-
Add a catalytic amount of mild Lewis acid (e.g., Iodine, 5 mol%) if the ketone is sterically hindered.
-
Stir at room temperature for 2–4 hours. Checkpoint: Verify imine formation via TLC or crude 1H-NMR (shift of α-protons).
-
-
Strecker Reaction (Aminonitrile Generation):
-
Cool the mixture to 0°C.
-
Add TMSCN (1.5 equiv) dropwise.
-
Allow to warm to room temperature and stir for 6–12 hours.
-
Safety Note: Perform in a well-ventilated fume hood. TMSCN hydrolyzes to HCN in the presence of moisture.
-
-
Carbamation & Cyclization:
-
Transfer the solution to a pressure tube.
-
Add excess crushed dry ice (approx. 5–10 equiv) directly to the solvent or pressurize with
gas (5–10 bar). -
Seal the vessel and heat to 60–80°C for 12–24 hours.
-
Mechanism:[1][2][3][4][5][6] The amine of the aminonitrile attacks
to form a carbamic acid, which cyclizes onto the nitrile carbon.[1]
-
-
Workup & Purification:
-
Cool to room temperature and depressurize carefully.
-
Concentrate the solvent under reduced pressure.
-
Acid Hydrolysis: Treat the residue with 2M HCl (aq) and reflux for 1 hour to ensure complete cyclization of any intermediate ureido-nitriles.
-
Extract with Ethyl Acetate.[1] Wash with brine.
-
Recrystallize from EtOH/Water.[1]
-
Data Validation (Self-Check)
| Parameter | Observation | Interpretation |
| IR Spectrum | Strong bands at ~1770 cm⁻¹ and 1700 cm⁻¹ | Characteristic Carbonyl doublet of Hydantoin ring. |
| 1H NMR | Disappearance of N-H signal at >10 ppm | Indicates N3 substitution (if N1 is also substituted or absent). |
| 1H NMR | Shift of Amine R-group | Protons on the N-substituent will shift downfield due to the adjacent carbonyl. |
Protocol B: Synthesis of 2,4-Dithiohydantoins (The Modification)
Concept: When N-substitution is difficult due to sterics, or when a scaffold for further S-alkylation is required, the "Thio-Bucherer" modification using Carbon Disulfide (
Reagents
-
Ketone (1.0 equiv)
-
Sodium Cyanide (NaCN) (1.2 equiv)
-
Ammonium Chloride (
) (1.2 equiv) - Note: Use Amine Hydrochloride ( ) for N-substituted variants. -
Carbon Disulfide (
) (1.5 equiv) -
Solvent: Ethanol/Water (1:1)
Workflow Diagram
Figure 2: Thio-Bucherer workflow utilizing Carbon Disulfide.
Methodology
-
Combine Reagents: In a round-bottom flask, mix the ketone, amine (or ammonium salt), and NaCN in EtOH/Water.
-
Add
: Add Carbon Disulfide dropwise at room temperature. -
Reflux: Heat the mixture to 60°C (gentle reflux) for 4–6 hours.
-
Acidification: The product often precipitates upon acidification with dilute HCl.
-
Conversion (Optional): The resulting dithiohydantoin can be converted to the oxo-hydantoin by oxidation (e.g., with Chloroacetic acid or
), often with higher overall yield than the direct oxygenated route for difficult substrates.
Troubleshooting & Optimization
The modified Bucherer-Bergs is sensitive to steric bulk and pH.
Critical Control Points[1]
| Issue | Root Cause | Corrective Action |
| Low Yield | Loss of | Use a sealed pressure tube. Ensure basic pH (~8-9) initially to stabilize cyanide, then neutral/acidic for cyclization. |
| Unsubstituted Product | Ammonia contamination | Ensure the primary amine is in excess and no ammonium salts are present. Use amine-hydrochloride salts if buffering is needed. |
| Incomplete Cyclization | Stable Ureido-nitrile intermediate | The intermediate carbamate/urea may not close. Increase temperature to >100°C or perform a post-reaction acid reflux step (2M HCl). |
| Oily Product | Impurities | N-substituted hydantoins are often oils compared to crystalline unsubstituted analogs. Purify via column chromatography (SiO2, Hex/EtOAc). |
References
-
Bucherer, H. T., & Steiner, W. (1934).[4] Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie. Link
-
Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][3][4][5][6][7] Chemical Reviews, 46(3), 403–470. Link
-
Sarges, R., et al. (1990). Synthesis of phenyl-substituted hydantoins as aldose reductase inhibitors. Journal of Medicinal Chemistry. Link
-
Konnert, L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[3] The Journal of Organic Chemistry. Link
-
Montagne, C., et al. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.[1][2][3][5][7] Encyclopedia.[7] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydantoin synthesis [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Note: Solvent and Base Selection for the Functionalization of 3-Ethylimidazolidine-2,4-dione
[1][2]
Abstract
This guide provides an evidence-based protocol for the solvent and base selection required to functionalize 3-ethylimidazolidine-2,4-dione (3-ethylhydantoin). Unlike 5,5-disubstituted hydantoins (e.g., phenytoin), where the N3 position is the primary reactive site, 3-ethylhydantoin has a pre-functionalized N3 position. Consequently, further functionalization must occur at the significantly less acidic N1 position or the C5 methylene group. This application note delineates the divergent reaction conditions required for these two pathways: strong base/anhydrous polar solvents for N1-alkylation versus weak base/protic green solvents for C5-condensation.
Chemical Context & Reactivity Profile[4][5][6]
To select the correct solvent system, one must understand the electronic environment of the 3-ethylhydantoin scaffold. The molecule presents two distinct nucleophilic sites with vastly different pKa values.
The Acidity Mismatch (N3 vs. N1)
In unsubstituted hydantoins, the N3 proton is the most acidic (pKa ~9.1) due to resonance stabilization between two carbonyl groups. However, in 3-ethylimidazolidine-2,4-dione , this position is blocked.
-
N1 Position (Amide-like): The remaining N-H at position 1 is adjacent to only one carbonyl and an alkyl-substituted nitrogen. Its acidity is significantly lower (pKa > 13–14).
-
Implication: Standard protocols using weak bases (e.g., K₂CO₃ in Acetone) which work for N3-alkylation will fail or proceed sluggishly for N1-alkylation.
The C5 Active Methylene
The C5 position is flanked by a carbonyl group and a nitrogen, rendering the protons sufficiently acidic for Knoevenagel-type condensations with aldehydes, provided a suitable base is used.
Solubility Profile
Decision Matrix: Solvent & Base Selection
The choice of solvent is dictated by the target position (N1 vs. C5).
| Target Position | Reaction Type | Primary Constraint | Recommended Solvent | Recommended Base | Green Alternative |
| N1 (Imide) | Alkylation (SN2) | High pKa (>13); Nucleophile requires desolvation. | THF (anhydrous) or DMF | tBuOK or NaH | 2-MeTHF (replaces THF) |
| C5 (Methylene) | Knoevenagel Condensation | Water tolerance; Equilibrium drive. | Ethanol or Water | Piperidine or β-Alanine | Water (Solvent-free grinding) |
Visualizing the Workflows
The following diagram illustrates the divergent pathways for functionalizing 3-ethylhydantoin.
Figure 1: Reaction map distinguishing the harsh conditions required for N1 functionalization vs. the mild conditions for C5 condensation.
Detailed Experimental Protocols
Protocol A: N1-Selective Alkylation (The "Hard" Nucleophile)
Objective: Alkylation of the N1 position with an alkyl halide (R-X). Rationale: Since N1 is a weak acid, we use Potassium tert-butoxide (tBuOK) in THF.[1][2][3][4] tBuOK is strong enough to deprotonate N1 but soluble in organic solvents, avoiding the heterogeneity issues of NaH.
Reagents:
-
Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)[1]
-
Potassium tert-butoxide (tBuOK) (1.5 equiv)[1]
-
Solvent: Anhydrous THF (or 2-MeTHF for a greener profile).
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve 3-ethylimidazolidine-2,4-dione in anhydrous THF (concentration ~0.2 M).
-
Deprotonation: Cool the solution to 0°C. Add tBuOK portion-wise. Stir for 30 minutes. Observation: The solution may become slightly cloudy or change color as the potassium salt forms.
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Note: N1-alkylated products are less polar than the starting material).
-
Quench: Add saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Green Chemistry Modification: Replace THF with 2-Methyltetrahydrofuran (2-MeTHF) . It is derived from renewable resources, has a higher boiling point, and separates easily from water during workup, reducing solvent waste.
Protocol B: C5-Knoevenagel Condensation (The "Green" Route)
Objective: Condensation with an aromatic aldehyde to form a 5-arylidene derivative. Rationale: This reaction is reversible. Using water or ethanol precipitates the product, driving the equilibrium forward (Le Chatelier’s principle) without needing strong acids or bases.
Reagents:
-
3-Ethylimidazolidine-2,4-dione (1.0 equiv)
-
Catalyst: Piperidine (0.1 equiv) or Ethanolamine.
-
Solvent: Water (Greenest) or Ethanol.[6]
Step-by-Step Procedure:
-
Mixing: In a flask, combine the hydantoin, aldehyde, and water (approx. 5 mL per mmol).
-
Catalysis: Add the catalytic amine.
-
Heating: Heat the mixture to reflux (100°C for water, 80°C for ethanol).
-
Observation: The starting materials will dissolve (partially), and the product will often precipitate out as a solid during the reaction due to the formation of the conjugated system (lower solubility).
-
Isolation: Cool to room temperature (or 4°C). Filter the precipitate.[3][6][7]
-
Purification: Wash the filter cake with cold water/ethanol. Recrystallization from hot ethanol is usually sufficient.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Protocol A: Low Yield (N1) | Incomplete deprotonation. | Switch from K₂CO₃ to tBuOK or NaH . Ensure solvent is anhydrous. |
| Protocol A: Hydrolysis | Moisture in solvent opening the ring. | Use molecular sieves in THF/DMF. Keep atmosphere inert. |
| Protocol B: No Precipitate | Product is too soluble or reaction stalled. | Evaporate 50% of solvent or acidify slightly with dilute HCl to neutralize the amine catalyst and precipitate the product. |
| Protocol B: Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |
References
-
N1-Alkylation Selectivity
-
pKa and Physical Properties
-
Green Solvent Applications
-
Knoevenagel Condensation Specifics
Sources
- 1. The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity [mdpi.com]
- 2. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions [academia.edu]
- 16. pure.tue.nl [pure.tue.nl]
Troubleshooting & Optimization
Technical Support Center: 3-Ethylhydantoin Synthesis Optimization
Ticket ID: 3EH-OPT-2026 Subject: Yield Improvement & Regioselectivity in 3-Ethylhydantoin Synthesis Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This guide addresses the two primary challenges in synthesizing 3-ethylhydantoin: regioselectivity (preventing N1-alkylation) and ring closure efficiency (preventing hydrolysis).
The hydantoin scaffold contains two nucleophilic nitrogen atoms: N1 (amide) and N3 (imide) . The N3 proton is significantly more acidic (
Module 1: Route Selection Architecture
Before troubleshooting, confirm you are using the correct pathway for your available starting materials.
Figure 1: Decision matrix for synthesis routes. Route B is preferred for purity; Route A is preferred for speed if starting from bulk hydantoin.
Module 2: Optimizing Direct Alkylation (Route A)
Core Challenge: Preventing N1-alkylation (over-alkylation) and N1,N3-dialkylation.
The Mechanism of Failure
Using a strong base (e.g., NaH, NaOH) or polar protic solvents indiscriminately will lead to mixtures. You must stay in the "pKa Window" where only N3 is deprotonated.
Protocol Adjustment:
-
Base Selection: Switch from NaH to Potassium Carbonate (
) .-
Why:
is strong enough to deprotonate N3 ( 9.1) but too weak to deprotonate N1 ( >14) in aprotic solvents.
-
-
Solvent: Use Acetone or DMF .
-
Why: Acetone allows for mild reflux (
), which provides enough energy for N3 alkylation without activating N1.
-
-
Stoichiometry: Use exactly 1.05 equivalents of Ethyl Iodide/Bromide. Excess alkylating agent drives the reaction toward the thermodynamic trap (dialkylation).
Troubleshooting Table: Alkylation
| Symptom | Probable Cause | Corrective Action |
| High N1,N3-diethyl impurity | Base too strong (NaH/KOH) or excess Et-X used. | Switch to |
| Low Conversion (<30%) | Poor solubility of hydantoin in Acetone.[2] | Switch solvent to DMF or DMSO. Add catalytic KI (Finkelstein condition) if using Ethyl Bromide. |
| Ring Opening (Hydantoic Acid) | Hydrolysis due to aqueous base or wet solvent. | Ensure anhydrous conditions. Avoid NaOH/Water mixtures for alkylation. |
| N1-Ethyl Product | Use of strong hindered bases (e.g., tBuOK) in THF. | This condition favors N1 (the "kinetic" site in some contexts). Avoid tBuOK for N3 targets. |
Module 3: Optimizing Cyclization (Route B)
Core Challenge: Incomplete ring closure or hydrolysis of the intermediate.
Reaction: Glycine + Ethyl Isocyanate
The "One-Pot" Protocol
This route guarantees the ethyl group is on N3 because the nitrogen originates from the isocyanate, which becomes the N3 position in the final ring.
-
Step 1 (Urea Formation):
-
Dissolve Glycine (1.0 eq) in NaOH (1.0 eq, aqueous).
-
Add Ethyl Isocyanate (1.1 eq) dropwise at
. -
Checkpoint: The solution should remain clear. Turbidity implies oligomerization of isocyanate.
-
-
Step 2 (Cyclization):
-
Crucial Step: Acidify with concentrated HCl to pH < 1.
-
Reflux for 2-4 hours.
-
Why: The intermediate ureido acid (N-ethylhydantoic acid) is stable at neutral pH. Ring closure requires acid catalysis and heat to drive off water.
-
Figure 2: The Urech synthesis pathway. Acidic cyclization is the rate-determining step.
Module 4: Isolation & Purification
Ticket #405: "My product is an oil/sticky solid."
3-Ethylhydantoin has moderate water solubility, which makes extraction tricky.
-
If using Route A (DMF/Acetone):
-
Evaporate solvent to dryness.[3]
-
Resuspend residue in water.
-
Extract with Ethyl Acetate (3x) . Avoid Ether (poor solubility).
-
Wash organic layer with brine to remove residual DMF.
-
-
If using Route B (Aqueous):
-
After acid reflux, concentrate the solution to 50% volume.
-
Cool to
. Product may crystallize. -
If no crystals: Saturate aqueous layer with solid NaCl (salting out) and extract with 2-Butanone (MEK) or Ethyl Acetate. MEK is superior for polar hydantoins.
-
Frequently Asked Questions (FAQ)
Q: Can I use Ethyl Bromide instead of Ethyl Iodide for Route A? A: Yes, but Ethyl Bromide is less reactive. You must add a catalytic amount of Potassium Iodide (KI) to generate Ethyl Iodide in situ (Finkelstein reaction). Without KI, the reaction requires higher temperatures, increasing the risk of N1-alkylation.
Q: Why is N3 more acidic than N1? A: The N3 proton is flanked by two carbonyl groups (C2 and C4), allowing for resonance delocalization of the negative charge onto two oxygen atoms. The N1 proton is flanked by only one carbonyl (C2) and the alkyl group at C5 (in substituted hydantoins) or the CH2 (in glycine derivatives), offering less stabilization.
Q: I see a spot on TLC just above my product. What is it? A: In Route A, this is likely the 1,3-diethylhydantoin (dialkylated). It is less polar than the mono-ethyl product. If you see this, you are using too much base or alkylating agent.
References
-
Regioselectivity & Acidity: Meleddu, R., et al. (2014). The dual nature of the hydantoin scaffold: synthesis and biological activities.[3][4] This paper details the
differences ( vs ) that dictate selective alkylation.-
Source:
-
-
Alkylation Protocols: Enomoto, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases.[5][6] (Contrasts N1 vs N3 conditions).
-
Cyclization (Urech Synthesis): Ware, E. (1950). The Chemistry of the Hydantoins.[2][3][4][7][8] A foundational review confirming the acid-catalyzed cyclization of hydantoic acids.
-
Source:
-
-
Base Selection: Lopez, C.A., & Trigo, G.G. (1985). The chemistry of hydantoins.[1][2][3][5][6][7][8][9][10] Confirms
/Acetone as the standard for N3-selective alkylation.-
Source:
-
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A DFT study of solvation effects and NBO analysis on the tautomerism of 1-substituted hydantoin - Arabian Journal of Chemistry [arabjchem.org]
- 8. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removing Unreacted Ethyl Iodide from 3-Ethylhydantoin
A Guide for Research, and Development Professionals
Welcome to the technical support center. This guide provides in-depth, field-proven answers and troubleshooting protocols for a common synthetic challenge: the purification of 3-ethylhydantoin from residual ethyl iodide. The following sections are designed to move from bulk impurity removal to final polishing, ensuring you achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it critical to remove unreacted ethyl iodide from my 3-ethylhydantoin product?
Complete removal of ethyl iodide is essential for three primary reasons:
-
Biological Interference & Toxicity: Ethyl iodide is a potent alkylating agent and is recognized as toxic and carcinogenic.[1] Its presence in a final compound intended for biological screening or as a drug development intermediate can lead to false positives, off-target effects, and inaccurate toxicological assessments.
-
Compromised Analytical Data: Residual ethyl iodide will produce characteristic signals in ¹H NMR spectra (a quartet around 3.2 ppm and a triplet around 1.2 ppm), which can obscure product signals and make accurate purity assessment by integration impossible. It is also highly sensitive to detection by GC-MS, which can complicate purity analysis.
-
Reaction Integrity: As a reactive ethylating agent, leftover ethyl iodide can interfere with subsequent synthetic steps, leading to unwanted side reactions and lower yields.[2][3]
Q2: I've just completed the synthesis. What is the most efficient first step for removing the bulk of the unreacted ethyl iodide?
The most effective initial step is to leverage the vast difference in volatility between your product and the impurity. Ethyl iodide has a low boiling point of approximately 72°C, while N-alkylated hydantoins are typically stable solids with high boiling or decomposition points.[4][5][6]
Core Recommendation: Rotary Evaporation (or Simple Distillation)
This technique rapidly removes the volatile ethyl iodide under reduced pressure, leaving behind your crude, non-volatile 3-ethylhydantoin product and other high-boiling-point materials.
dot
Caption: Initial bulk removal of volatile impurities.
-
Transfer: Transfer your complete reaction mixture to a round-bottom flask appropriately sized for your rotary evaporator (roto-vap).
-
Setup: Connect the flask to the roto-vap. Ensure the bump trap is clean and in place.
-
Conditions: Set the water bath temperature to 35-40°C. Do not exceed 40°C to prevent potential product degradation, although 3-ethylhydantoin is expected to be stable.
-
Vacuum: Gradually apply vacuum and begin rotation. The combination of reduced pressure and gentle heating will efficiently distill the reaction solvent and the ethyl iodide.[7]
-
Completion: Continue evaporation until all solvent is removed and you are left with a solid or viscous oil. At this stage, the majority of the ethyl iodide is gone.
Q3: After rotary evaporation, my crude product has a reddish-brown tint and I still suspect residual impurities. What's the next step?
A reddish-brown color indicates the presence of elemental iodine (I₂), which forms from the decomposition of ethyl iodide, especially upon exposure to light and air.[2][4] The next logical step is a liquid-liquid extraction (LLE) workup. This will remove water-soluble salts and provide an opportunity to chemically quench both the iodine and any remaining traces of ethyl iodide.
Core Recommendation: Aqueous Workup with Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases—typically an organic solvent and an aqueous solution.[8][9] Your 3-ethylhydantoin product will preferentially dissolve in an organic solvent like ethyl acetate or dichloromethane, while inorganic salts and other polar impurities will remain in the aqueous phase.
dot
Caption: Logic of liquid-liquid extraction workup.
-
Redissolve: Dissolve your crude solid from Protocol 1 in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 10 mL of solvent per gram of crude product). Transfer this solution to a separatory funnel.
-
Iodine Quench (if needed): If the solution is colored, wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel gently at first (venting frequently!), then more vigorously. The organic layer should become colorless as the iodine is reduced to iodide (I⁻).[10] Drain the aqueous layer.
-
Base Wash (Optional Quench): To hydrolyze trace amounts of remaining ethyl iodide, you can perform a wash with a dilute aqueous base like 5% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[11] Caution: Ensure your target molecule, 3-ethylhydantoin, is stable to these basic conditions. For many hydantoins, this is a safe and effective step. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any residual base or water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to remove bulk water from the organic layer and reduces the solubility of your organic product in the aqueous phase, improving recovery.[12]
-
Dry and Concentrate: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter away the drying agent and concentrate the organic solvent on the rotary evaporator to yield your crude, purified solid.
Q4: My product is now a solid, but I need it to be analytically pure. How do I achieve high purity?
At this stage, the most powerful and common technique for purifying a solid organic compound is recrystallization. This method is excellent for removing small amounts of remaining impurities.
Core Recommendation: Recrystallization
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[13][14] An ideal solvent will dissolve your 3-ethylhydantoin product when hot but not when cold. Impurities, ideally, will either remain insoluble in the hot solvent or stay fully dissolved when the solution is cooled.
-
Solvent Selection: Choose a suitable solvent or solvent system. Good starting points for moderately polar compounds like 3-ethylhydantoin include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes or ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until it boils. Continue adding small portions of hot solvent until the solid just completely dissolves.[15]
-
Hot Filtration (if needed): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[16]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
| Issue | Probable Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inner wall of the flask with a glass rod to create nucleation sites.[17] |
| Product "oils out" as a liquid. | The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the product. | Add more hot solvent to dissolve the oil, then allow it to cool more slowly. Consider changing to a lower-boiling point solvent.[16][17] |
| Poor recovery / Low yield. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Re-concentrate the filtrate (mother liquor) and cool it again to recover a second crop of crystals. Ensure the final cooling step in an ice bath is sufficient.[16] |
Q5: Recrystallization isn't working or I need an alternative high-purity method. What do you recommend?
For challenging separations or when recrystallization is ineffective, flash column chromatography is the gold standard. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a liquid mobile phase is passed through.[18]
Since 3-ethylhydantoin is more polar than ethyl iodide, the product will move more slowly down the silica gel column, allowing for a clean separation.
Q6: How can I definitively confirm the purity of my final 3-ethylhydantoin product?
A combination of analytical techniques should be used to confirm the absence of ethyl iodide and establish overall purity.[][20]
| Technique | Purpose | What to Look For |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | The complete disappearance of the characteristic ethyl iodide signals (quartet ~3.2 ppm, triplet ~1.2 ppm). Clean signals corresponding only to 3-ethylhydantoin. |
| GC-MS | Detection of volatile impurities. | High sensitivity for detecting any remaining traces of ethyl iodide. The absence of a peak corresponding to the mass of ethyl iodide (m/z 156).[21] |
| Melting Point Analysis | Assess purity of a crystalline solid. | A sharp, narrow melting point range that matches the literature value for pure 3-ethylhydantoin. Impurities typically depress and broaden the melting point range.[13] |
| HPLC | Quantitative purity assessment. | A single major peak for the product, allowing for quantification of purity (e.g., >99%).[22] |
Data Summary Table
This table provides the physical properties that form the basis for the purification strategies outlined above.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| Ethyl Iodide | 155.97[4] | 72[4] | ~1.94[2] | Immiscible with water; miscible with most organic solvents.[1][4] |
| 3-Ethylhydantoin | 128.13 | High (likely >200°C) | >1 (solid) | Soluble in polar organic solvents; sparingly soluble in non-polar solvents and water. |
References
- Sciencemadness Wiki. (n.d.). Ethyl iodide.
- Merck Index. (n.d.). Ethyl Iodide.
- Wikipedia. (n.d.). Ethyl iodide.
- Nanjing Chemical Material Corp. (n.d.). An Introduction of Ethyl Iodide Cas No.
- PrepChem.com. (2023). Preparation of ethyl iodide.
- Laboratory Chemicals. (n.d.). Ethyl iodide, 99% 75-03-6 India.
- Sciencemadness Discussion Board. (2004). Ethyl Iodide.
- Filo. (2026). To synthesize ethyal iodide and propyal iodide.
- Nanjing Chemical Material Corp. (2019). Preparation of Ethyl Iodide.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Hydantoin Derivatives.
- Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters.
- ACS Organic & Inorganic Au. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
- University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from a university chemistry department resource.
- PubChem. (n.d.). Hydantoin.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- PMC - NIH. (n.d.). Fluorous Synthesis of Hydantoins and Thiohydantoins.
- PrepChem.com. (2023). Synthesis of a. 3-(β-Chloroethyl)-5-ethyl-5-methyl-hydantoin.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- Chemistry LibreTexts. (2022). Liquid-Liquid Extraction.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). Journal Article.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Journal Article.
- Professor Dave Explains. (2020).
- ResearchGate. (n.d.). Synthesis of hydantoin derivatives.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Cheméo. (n.d.). Chemical Properties of Ethylphenylhydantoin (CAS 631-07-2).
- Organic Syntheses Procedure. (n.d.).
- MH Chem. (2022).
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (n.d.). Journal Article.
- Make: DIY Projects and Ideas for Makers. (2009).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Chapter 4. (n.d.).
- Element Lab Solutions. (n.d.).
- Purification of industrial hydantoinase in one chromatographic step without affinity tag. (2003). Journal Article.
- ECHEMI. (n.d.). how to destroy excess iodomethane in reaction mixture?.
- PMC - NIH. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
- Recrystallization Techniques in Organic Chemistry. (n.d.).
- ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method...for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Harvard Apparatus. (n.d.).
- Reddit. (2014). How do I get rid of excess iodine in a reaction?.
- Google Patents. (n.d.).
- Quora. (2018).
Sources
- 1. Ethyl iodide - Sciencemadness Wiki [sciencemadness.org]
- 2. Ethyl iodide - Wikipedia [en.wikipedia.org]
- 3. An Introduction of Ethyl Iodide Cas No - Nanjing Chemical Material Corp. [njchm.com]
- 4. Ethyl Iodide [drugfuture.com]
- 5. Ethyl iodide, 99% 75-03-6 India [ottokemi.com]
- 6. prepchem.com [prepchem.com]
- 7. Preparation of Ethyl Iodide - Nanjing Chemical Material Corp. [njchm.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 20. moravek.com [moravek.com]
- 21. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Solubility of 3-Ethylhydantoin in Non-Polar Solvents
Welcome to the technical support center for handling 3-ethylhydantoin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-ethylhydantoin, particularly in non-polar solvent systems. Our goal is to provide a foundational understanding of the issue, present systematic troubleshooting strategies, and offer detailed protocols to help you achieve your desired experimental outcomes.
Section 1: Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges associated with 3-ethylhydantoin.
Q1: Why is 3-ethylhydantoin poorly soluble in non-polar solvents like hexane or toluene?
A1: The low solubility of 3-ethylhydantoin in non-polar solvents is rooted in the principle of "like dissolves like" and is dictated by its molecular structure.[1][2]
-
Molecular Polarity: 3-ethylhydantoin is an amphiphilic molecule, but its polar characteristics are dominant. The core of the molecule is the hydantoin ring, which is a heterocyclic structure containing two amide groups (-C(O)NH-).[3][4] These groups are highly polar and can act as both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygens).
-
Intermolecular Forces: In its solid, crystalline state, 3-ethylhydantoin molecules are held together by strong intermolecular forces, primarily hydrogen bonds between the amide groups. To dissolve the compound, solvent molecules must overcome these forces.
-
Solvent Interaction: Non-polar solvents, such as hexane or toluene, lack the ability to form strong hydrogen bonds. Their interactions are primarily based on weaker van der Waals forces. These forces are insufficient to break the strong hydrogen bonds holding the 3-ethylhydantoin crystal lattice together. The small, non-polar ethyl group at the N-3 position is not large enough to significantly disrupt the overall polarity of the molecule.
Essentially, the energy required for a non-polar solvent to break apart the 3-ethylhydantoin crystal lattice is not adequately compensated by the energy released from the new, weak solute-solvent interactions.
Caption: Molecular structure and feature analysis of 3-ethylhydantoin.
Section 2: Troubleshooting Strategies & Method Selection
When faced with low solubility, a systematic approach is crucial. The following workflow provides a decision-making framework, starting with the simplest methods and progressing to more complex chemical modifications.
Caption: Decision-making workflow for troubleshooting solubility.
Q2: What is co-solvency and when should I use it?
A2: Co-solvency is the most common and direct method for enhancing the solubility of a compound by adding a secondary solvent (the co-solvent) to the primary solvent system.[5]
-
Mechanism: The co-solvent acts as a "bridge" between the polar solute (3-ethylhydantoin) and the non-polar primary solvent. A small amount of a moderately polar solvent that is miscible with the non-polar solvent (e.g., isopropanol, THF, or ethyl acetate in hexane) can create a solvent environment that is more favorable for solvating the polar groups of the hydantoin ring, thereby increasing overall solubility.[6][7]
-
When to Use: This should be your first approach. It is ideal for situations where a slight modification of the solvent system is acceptable for your experiment and you need a quick, reversible solution.
-
Considerations: The co-solvent must not interfere with your downstream application (e.g., a chemical reaction, biological assay, or analytical measurement).
Q3: What is a solid dispersion, and how does it improve solubility?
A3: A solid dispersion refers to a system where a poorly soluble drug is dispersed within a highly soluble carrier or matrix in a solid state.[8][9][10]
-
Mechanism: This technique enhances dissolution and solubility through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, which dramatically increases the surface area available for dissolution.[11]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the drug particles by the solvent.
-
Amorphous State: The drug often exists in a higher-energy amorphous state rather than a stable crystalline form. Less energy is required to dissolve an amorphous solid compared to breaking a stable crystal lattice.[11][12]
-
-
When to Use: Use this method when co-solvents are not viable due to incompatibility or when a significant increase in dissolution rate is required. It is particularly useful for preparing stock solutions or in formulation development.
-
Considerations: The primary challenge is the potential for the amorphous drug to recrystallize over time, reducing its solubility advantage. Stability testing is crucial.
Q4: When should I consider a prodrug approach?
A4: The prodrug approach is a chemical modification strategy used when other formulation-based methods are insufficient.[13][14] It involves creating a new chemical entity that is later converted back to the active parent drug.
-
Mechanism: A lipophilic (non-polar) promoiety is covalently attached to the 3-ethylhydantoin molecule, typically at one of the N-H positions. This modification masks the polar amide group, increases the overall non-polar character of the molecule, and thereby enhances its solubility in non-polar solvents.[15][16] The linker is designed to be cleaved under specific conditions (e.g., enzymatically in vivo or chemically) to release the active 3-ethylhydantoin.
-
When to Use: This is an advanced strategy suitable for drug development programs where solubility is a critical barrier to bioavailability or formulation. It requires significant synthetic chemistry effort.
-
Considerations: This approach fundamentally changes the molecule's properties and requires careful design to ensure efficient cleavage and release of the parent drug at the desired site of action.
Section 3: Detailed Experimental Protocols
Protocol 1: Determining an Optimal Co-solvent System
This protocol outlines a systematic method to screen for and select an effective co-solvent.
-
Solvent Selection:
-
Choose a primary non-polar solvent (e.g., Toluene, Cyclohexane).
-
Select a panel of co-solvents with intermediate polarity that are miscible with your primary solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Isopropanol).
-
-
Preparation of Solvent Blends:
-
Prepare a series of solvent blends by volume (v/v). For each co-solvent, create blends ranging from 1% to 20% in the primary non-polar solvent (e.g., 1:99, 5:95, 10:90, 20:80 co-solvent:primary solvent).
-
-
Equilibrium Solubility Measurement (Gravimetric Method):
-
Add an excess amount of 3-ethylhydantoin to a known volume (e.g., 2 mL) of each solvent blend in a sealed vial. An excess is confirmed by the presence of undissolved solid.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.
-
After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) and transfer it to a pre-weighed container.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's degradation point.
-
Weigh the container with the dried residue. The difference in weight corresponds to the amount of dissolved 3-ethylhydantoin.
-
Calculate the solubility in mg/mL or mol/L.
-
-
Validation and Selection:
-
Compare the solubility data across all co-solvent blends.
-
Select the co-solvent system that provides the desired solubility with the lowest percentage of co-solvent to minimize potential downstream interference.
-
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
This method is suitable for lab-scale preparation of amorphous solid dispersions.
-
Carrier Selection:
-
Choose a carrier that is highly soluble in your target non-polar solvent but in which 3-ethylhydantoin is poorly soluble. Examples for non-polar systems could include certain low molecular weight polymers like specific grades of poly(lactic-co-glycolic acid) (PLGA) or other specialized polymers. The choice is highly application-dependent.
-
-
Common Solvent Selection:
-
Identify a volatile common solvent in which both 3-ethylhydantoin and the selected carrier are freely soluble. Acetone or a mixture of DCM and methanol are often good starting points.
-
-
Preparation:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the calculated amounts of 3-ethylhydantoin and the carrier in the minimum required volume of the common solvent to form a clear solution.
-
-
Solvent Evaporation:
-
Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure. Maintain a bath temperature that ensures efficient evaporation without degrading the compound.
-
Continue evaporation until a thin, solid film is formed on the flask wall.
-
-
Drying and Harvesting:
-
Place the flask under high vacuum for at least 24 hours to remove any residual solvent.
-
Carefully scrape the solid dispersion from the flask walls. Grind it into a fine powder using a mortar and pestle.
-
-
Characterization and Validation:
-
Test the dissolution of the resulting powder in your target non-polar solvent compared to the unprocessed 3-ethylhydantoin.
-
(Optional but recommended) Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the absence of crystallinity.
-
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I simply heat the solvent to increase the solubility of 3-ethylhydantoin?
A5: Yes, for most solid solutes, solubility increases with temperature.[17][18] However, this method has significant drawbacks. Upon cooling, the solution will become supersaturated, and the compound is likely to precipitate out, often rapidly. This approach is only suitable if the solution will be used immediately at the elevated temperature. Always check the thermal stability of 3-ethylhydantoin to avoid degradation.
Q6: How do I choose the right carrier for a solid dispersion?
A6: The ideal carrier should be: 1) freely soluble in your target non-polar solvent, 2) chemically inert and compatible with 3-ethylhydantoin, 3) able to form a stable amorphous dispersion with the drug, and 4) non-toxic and suitable for your final application. The choice often requires screening several candidates.
Q7: What are the downstream implications of using a co-solvent?
A7: A co-solvent can alter the properties of your system. In a chemical reaction, it might change the reaction kinetics or pathway. In a biological assay, it could be toxic to cells or interfere with protein binding. In chromatography, it will change the mobile phase strength. It is crucial to run a control experiment with the solvent/co-solvent blend alone to assess any background effects.
Q8: How can I confirm that my compound is truly dissolved and not just a fine suspension?
A8: Visual inspection is the first step; a true solution should be clear and free of visible particles. To be certain, you can filter the solution through a 0.22 or 0.45 µm syringe filter. If the concentration of the filtrate (measured by UV-Vis, HPLC, or other quantitative methods) is the same as the unfiltered solution, the compound is fully dissolved.
Section 5: Data Summary Table
| Method | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Co-solvency | Alters the overall polarity of the solvent system to be more favorable for the solute.[6][7] | - Simple and fast to implement- Reversible- Easily scalable | - Potential for co-solvent to interfere with downstream applications- Risk of precipitation upon dilution[19] | Quick screening, initial experiments, and applications where minor solvent modification is acceptable. |
| Solid Dispersion | Disperses drug at a molecular/amorphous level in a carrier matrix, increasing surface area and dissolution rate.[9][11] | - Significant increase in dissolution rate- Can achieve higher concentrations than co-solvency- Potential for sustained release formulations | - Physical instability (recrystallization)- Requires more complex preparation- Carrier selection can be challenging | Formulations for oral delivery, preparing concentrated stock solutions, and when co-solvents are not viable. |
| Prodrug Approach | Covalently modifies the drug to increase its non-polar character.[15] | - Can achieve dramatic and permanent increases in solubility- Allows for targeted drug delivery | - Requires extensive synthetic chemistry- Regulatory hurdles for new chemical entities- Cleavage kinetics must be optimized | Drug development programs facing severe solubility and bioavailability challenges. |
References
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
- Solvent Miscibility Table - MilliporeSigma. (n.d.).
- Hydantoin - Wikipedia. (n.d.).
- Cosolvent - Wikipedia. (n.d.).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.).
- Hydantoin CAS#: 461-72-3 - ChemicalBook. (n.d.).
- Methods to boost solubility - IJSDR. (n.d.).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility - ResearchGate. (2025, October 16).
- Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.).
- (PDF) Solubility Enhancement Techniques by Solid Dispersion - ResearchGate. (2022, March 16).
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2025, February 21).
- Showing Compound Hydantoin (FDB004274) - FooDB. (2010, April 8).
- A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (n.d.).
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024, January 16).
- Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis - CORE. (2011, October 14).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.).
- Solubility factors when choosing a solvent - Labclinics. (2020, November 16).
- Solubility and distribution. (2024, January 23).
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1).
Sources
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. Hydantoin - Wikipedia [en.wikipedia.org]
- 4. Hydantoin CAS#: 461-72-3 [m.chemicalbook.com]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. japer.in [japer.in]
- 9. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. johronline.com [johronline.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. ajptonline.com [ajptonline.com]
- 19. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
purification of 3-ethylhydantoin by recrystallization vs column chromatography
Subject: Protocol Optimization for 3-Ethylhydantoin (CAS 2101-73-7) Purification
Executive Summary
This guide addresses the purification of 3-ethylhydantoin , a polar heterocyclic building block often synthesized via the alkylation of hydantoin or cyclization of glycine derivatives. Due to its imide structure (containing a polar -NH group at position 1 and carbonyls at 2 and 4), 3-ethylhydantoin presents specific challenges: it is prone to "oiling out" during aqueous recrystallization and "tailing" on silica columns due to hydrogen bonding.
This document provides troubleshooting workflows for both Recrystallization (recommended for scale >5g) and Column Chromatography (recommended for high purity/small scale <1g), enabling you to select the optimal path based on your impurity profile.
Module 1: Recrystallization (The Scalable Protocol)
Best for: Removal of inorganic salts, starting material (glycine/hydantoin), and large-scale batches.
Core Protocol: The Ethanol/Water Displacement
While water is often suggested for hydantoins, 3-ethylhydantoin's ethyl group increases lipophilicity slightly compared to the parent hydantoin. A binary solvent system is more robust.
Recommended Solvent System: Ethanol (Solvent) / Water (Anti-solvent).
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? Diagnosis: This occurs when the saturation temperature of your solution exceeds the "oiling out" temperature (where the liquid-liquid phase separation occurs) before the crystal nucleation temperature is reached. This is common when water is added too quickly to the hot ethanolic solution. The Fix:
-
Re-dissolve: Heat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Seed It: Cool the solution very slowly to approx. 40°C. Add a seed crystal of pure 3-ethylhydantoin.
-
Slow Addition: Add the anti-solvent (water) dropwise only after turbidity begins.
-
Vigorous Stirring: High shear stirring can prevent oil coalescence and promote nucleation.
Q2: The crystals are colored (yellow/brown). How do I remove this? Diagnosis: Oxidation byproducts or polymerized isocyanates (if used in synthesis) often cause color. The Fix: Perform a Hot Filtration step.[1][2][3]
-
Dissolve crude solid in boiling Ethanol.
-
Add Activated Carbon (1-3 wt%) . Stir for 10-15 mins (do not boil vigorously with charcoal as it may bump).
-
Filter through a pre-heated Celite pad to remove charcoal.
-
Proceed with water addition for crystallization.[1]
Q3: My yield is low (<50%). Where is my product? Diagnosis: 3-ethylhydantoin has significant water solubility. If you use too much water or ethanol, the product remains in the mother liquor. The Fix:
-
Cooler Temperatures: Chill the final slurry to 0-4°C for at least 2 hours before filtration.
-
Salting Out: If yield is critical, add NaCl to the mother liquor to decrease the solubility of the organic hydantoin (Salting-out effect), forcing more precipitate.
Visualization: Recrystallization Workflow
Figure 1: Step-by-step logic for the recrystallization of 3-ethylhydantoin, including a loop for correcting oiling-out events.
Module 2: Column Chromatography (The High-Purity Protocol)
Best for: Separating close structural isomers (e.g., 1-ethyl vs 3-ethyl isomers) or purifying small (<500mg) samples.
Core Protocol: Silica Gel Adsorption
Hydantoins are polar and can interact strongly with the silanol groups on silica gel, leading to peak tailing.
Recommended Stationary Phase: Silica Gel 60 (230-400 mesh). Recommended Mobile Phase: Ethyl Acetate / Hexane gradient.
Troubleshooting & FAQs
Q1: The compound "streaks" or "tails" on the TLC plate and column. How do I fix peak shape? Diagnosis: The N-1 proton on the hydantoin ring is acidic (pKa ~9.1) and hydrogen bonds with silica. The Fix: Acidify the mobile phase.
-
Add 0.5% - 1% Acetic Acid to your mobile phase. This suppresses the ionization of silanols and the hydantoin, sharpening the bands.
-
Note: Do not use basic modifiers (Triethylamine) as hydantoins can form salts and stick permanently to the silica.
Q2: Which solvent ratio should I start with? Diagnosis: 3-ethylhydantoin is moderately polar. The Fix:
-
TLC Screening: Start with 50% EtOAc / 50% Hexane .
-
If Rf < 0.2: Increase polarity to 100% EtOAc or switch to DCM/MeOH (95:5).
-
If Rf > 0.7: Decrease polarity to 20% EtOAc / 80% Hexane.
-
-
Target Rf: Aim for an Rf of 0.3 - 0.4 for the target compound to ensure good separation from impurities.
Q3: The compound isn't eluting even with 100% Ethyl Acetate. Diagnosis: The compound is too polar or has crystallized on the column. The Fix: Switch to a stronger solvent system: Dichloromethane (DCM) / Methanol .
-
Start with 98:2 DCM:MeOH.
-
Gradient up to 90:10 DCM:MeOH.
-
Caution: Methanol dissolves silica slightly; do not go above 10-15% MeOH unless necessary.
Visualization: Chromatography Decision Tree
Figure 2: Mobile phase optimization logic for chromatography of polar hydantoins.
Module 3: Comparative Analysis & Decision Matrix
Use the table below to select the method that aligns with your project constraints.
| Feature | Recrystallization (EtOH/H2O) | Column Chromatography (Silica) |
| Scalability | Excellent (g to kg) | Poor (mg to g) |
| Purity Potential | High (>98%) if impurities differ in solubility | Very High (>99.5%) |
| Yield | Moderate (60-80%) - Loss in mother liquor | High (90%+) |
| Time Efficiency | Fast (Hours) | Slow (Hours to Days) |
| Cost | Low (Solvents only) | High (Silica + Large solvent volume) |
| Specific Utility | Removing inorganic salts & colored impurities | Separating regioisomers (e.g., N1 vs N3 alkylation) |
Scientist's Recommendation
-
Always attempt Recrystallization first on a small aliquot (100 mg). If the crystals are white and the melting point is sharp (Target MP for 3-ethylhydantoin derivatives is typically >100°C, check specific derivative literature), scale up.
-
Use Chromatography only if:
-
Recrystallization fails to remove a specific impurity (seen by NMR/HPLC).
-
You have a mixture of isomers (e.g., 1-ethyl and 3-ethyl hydantoin) which often co-crystallize.
-
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Royal Society of Chemistry (RSC). Purifying by recrystallisation. Retrieved from
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Retrieved from
-
Molecules (MDPI). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Retrieved from
-
Organic Syntheses. Ethyl Isocyanide (Precursor handling). Retrieved from
Sources
separating 3-ethylhydantoin from 1,3-diethylhydantoin impurities
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation of hydantoin derivatives. A frequent challenge during the synthesis of mono-alkylated hydantoins is over-alkylation, which results in a mixture of the desired product and a di-alkylated impurity.
This document provides a self-validating, highly scalable troubleshooting guide to achieve baseline separation of 3-ethylhydantoin from its common over-alkylated byproduct, 1,3-diethylhydantoin .
FAQ Section 1: Mechanistic Principles (The "Why")
Q: Why is 1,3-diethylhydantoin a persistent impurity during the synthesis of 3-ethylhydantoin? A: The synthesis of 3-ethylhydantoin typically involves the electrophilic alkylation of the hydantoin (imidazolidine-2,4-dione) core. Because the hydantoin ring contains two nitrogen atoms (N1 and N3), both are susceptible to alkylation. Even under strictly controlled stoichiometric conditions, the initial mono-alkylated product can undergo a second alkylation event, frequently yielding the 1,3-diethylhydantoin byproduct.
Q: What is the chemical basis for separating these two structurally similar compounds? A: The separation relies entirely on a fundamental difference in their Brønsted acidity (pKa):
-
3-Ethylhydantoin: This compound has an ethyl group at the N3 position, leaving the N1 position unsubstituted. The N1 proton is flanked by a carbonyl (C2) and a methylene (C5). Due to the resonance delocalization of the conjugate base's negative charge into the adjacent C2 carbonyl, this N1 proton is weakly acidic, exhibiting a pKa of approximately 9.0 [1][1].
-
1,3-Diethylhydantoin: This molecule is fully alkylated at both nitrogen centers. Lacking any acidic protons, it behaves as a completely neutral, lipophilic molecule.
By exploiting this pKa difference, we can selectively deprotonate 3-ethylhydantoin into a water-soluble sodium salt using a strong aqueous base, while the neutral 1,3-diethylhydantoin remains trapped in the organic phase [2][2].
FAQ Section 2: Experimental Workflow & Troubleshooting (The "How")
Q: Why did my extraction with Sodium Bicarbonate (
To achieve >99% deprotonation and partition the 3-ethylhydantoin entirely into the aqueous phase, the extraction environment must be at least two pH units above the compound's pKa (i.e., pH > 11.0). Therefore, a stronger base like 1.0 M Sodium Hydroxide (NaOH) is strictly required [3][3].
Q: How do I recover the 3-ethylhydantoin after it moves to the aqueous layer? A: Once the 3-ethylhydantoin is isolated in the basic aqueous layer as a sodium salt, you must re-acidify the solution using a strong acid (e.g., 1.0 M HCl) until the pH drops below 3.0. This re-protonates the N1 position, converting the molecule back to its neutral, organic-soluble form, allowing you to back-extract it into a volatile organic solvent.
Quantitative Data: Physicochemical Comparison
Summarized below are the critical physicochemical properties that dictate the separation logic:
| Compound | Substitution Pattern | Acidic Protons | Est. pKa | State at pH 7.0 | State at pH 14.0 |
| 3-Ethylhydantoin | N3-Ethyl, N1-H | Yes (N1-H) | ~9.0 | Neutral (Organic Soluble) | Anionic Sodium Salt (Water Soluble) |
| 1,3-Diethylhydantoin | N1-Ethyl, N3-Ethyl | None | N/A | Neutral (Organic Soluble) | Neutral (Organic Soluble) |
Experimental Protocol: Self-Validating Acid-Base Extraction
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.
Step 1: Dissolution Dissolve the crude mixture of 3-ethylhydantoin and 1,3-diethylhydantoin in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude mixture.
Step 2: Base Extraction Transfer the organic solution to a separatory funnel. Add an equal volume of 1.0 M NaOH (aq). Shake vigorously for 1 minute, venting the funnel frequently.
-
Self-Validation Checkpoint: Test the aqueous layer with pH indicator paper. It must read pH ≥ 12 to ensure quantitative deprotonation.
Step 3: Phase Separation Allow the layers to separate completely.
-
Top Layer (Organic): Contains the neutral 1,3-diethylhydantoin.
-
Bottom Layer (Aqueous): Contains the 3-ethylhydantoin sodium salt. Drain the aqueous layer into a clean Erlenmeyer flask. (Optional: Wash the organic layer with brine, dry over anhydrous
, and concentrate to recover the 1,3-diethylhydantoin impurity for mass balance).
Step 4: Acidification Cool the basic aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 1.0 M HCl dropwise while stirring continuously.
-
Self-Validation Checkpoint: Test the solution with pH indicator paper. Continue adding HCl until the solution reads pH ≤ 3. The solution may become cloudy as the neutral hydantoin precipitates.
Step 5: Back-Extraction & Recovery
Transfer the acidified aqueous layer to a clean separatory funnel. Extract three times with fresh EtOAc (using 1/3 of the aqueous volume each time). Combine the new organic extracts, wash with brine, dry over anhydrous
Separation Workflow Visualization
Workflow for the acid-base extraction of 3-ethylhydantoin from 1,3-diethylhydantoin.
References
-
Title: Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net URL: 1
-
Title: Separation of Organic Compounds by Acid-Base Extraction Techniques Source: vernier.com URL: 2
-
Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: 3
Sources
overcoming steric hindrance in 5-substituted 3-ethylhydantoin synthesis
Technical Support Center: 5-Substituted 3-Ethylhydantoin Synthesis
Ticket #: 5-SUB-3-ETH-HYD-001 Topic: Overcoming Steric Hindrance & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Steric Wall"
Synthesizing 5-substituted 3-ethylhydantoins presents a classic conflict in heterocyclic chemistry. You are attempting to introduce an ethyl group at the N3 position —which is theoretically the most acidic site (pKa ~8)—but a bulky substituent at C5 (e.g., tert-butyl, adamantyl, or ortho-substituted aryl) creates a "steric wall" that shields the N3 nitrogen.
This guide addresses the two primary failure modes:
-
Regiochemical Scrambling: The steric bulk at C5 pushes the alkylating agent toward the less hindered (but less acidic) N1 position.
-
Incomplete Cyclization: If building the ring from scratch, the bulky C5 group prevents orbital overlap required for ring closure.
The Synthesis Route Selector (Decision Matrix)
Before starting, assess the "Bulk Factor" of your C5 substituent. Do not force a Bucherer-Bergs reaction on a highly hindered ketone; it will likely fail or yield an intractable oil.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on steric hindrance at the C5 position.
Module A: The "Builder" Strategy (Isocyanate Route)
Best for: Highly hindered substrates where N-alkylation is impossible.
Instead of fighting steric hindrance to attach the ethyl group last, we install it first using ethyl isocyanate. This method relies on the Thorpe-Ingold Effect (gem-dialkyl effect) to favor ring closure, though extreme bulk still requires thermal forcing.
Protocol: One-Pot Microwave Cyclization
-
Reagents: Amino Acid (1.0 equiv), Ethyl Isocyanate (1.2 equiv), Triethylamine (TEA, 2.0 equiv).
-
Solvent: DMF (Dimethylformamide) or aqueous Ethanol.[1]
Step-by-Step:
-
Urea Formation: Dissolve the amino acid in DMF. Add TEA and Ethyl Isocyanate. Stir at RT for 1 hour.
-
Checkpoint: Verify formation of the intermediate hydantoic acid (urea) via LC-MS.
-
-
Cyclization (The Hard Part):
-
Workup: Pour into ice water. The product should precipitate.[2][4][5]
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| No Cyclization (Open Urea) | Steric clash prevents orbital overlap. | Switch to Microwave (150°C). Add a Lewis Acid catalyst (e.g., Sc(OTf)₃). |
| Product is an Oil | Incomplete reaction or mixed isomers. | Recrystallize from EtOH/Water. If oil persists, perform Flash Chromatography (Hex/EtOAc). |
Module B: The "Decorator" Strategy (N3-Alkylation)
Best for: Moderate steric hindrance or when the parent hydantoin is commercially available.
This route uses a base to deprotonate the N3 position.[4] The challenge is preventing N1-alkylation .
Mechanism & Regioselectivity
-
N3 (Imide): pKa ~8. Deprontonates first.
-
N1 (Amide): pKa ~12. Deprotonates with strong base.[4]
-
The Trap: If C5 is bulky, the N3 anion is shielded. The alkylating agent (Ethyl Iodide) may attack the exposed N1, or the base may deprotonate N1 if it's too strong.
Protocol: Regioselective N3-Ethylation
-
Reagents: 5-substituted hydantoin (1.0 equiv), Ethyl Iodide (EtI, 1.1 equiv), Base (see below).
-
Solvent: Acetone (for weak base) or DMF (for solubility).
The "Cesium Effect" Protocol (High Selectivity):
-
Dissolve hydantoin in anhydrous DMF (0.2 M).
-
Add Cs₂CO₃ (Cesium Carbonate) (1.5 equiv).
-
Why? Cesium is large and creates a "loose" ion pair, allowing the N3 anion to react despite steric crowding. It is basic enough to deprotonate N3 but usually spares N1.
-
-
Add Ethyl Iodide dropwise.
-
Stir at RT.[4][6] Do not heat initially (heating promotes N1 alkylation).
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| N1-Ethyl Product Formed | Base was too strong (e.g., NaH) or Temp too high. | Switch to K₂CO₃ or Cs₂CO₃ in Acetone. Keep temp < 40°C. |
| No Reaction | C5 bulk is blocking N3 completely. | Switch to Route A (Isocyanate). Alkylation is likely thermodynamically impossible. |
| Dialkylation (N1, N3) | Excess base/alkylating agent.[4] | Use exact stoichiometry (1.05 equiv EtI). |
Advanced Visualization: Reaction Pathways
Figure 2: Mechanistic pathway showing how C5 steric bulk interferes with N3 alkylation, leading to potential side reactions.
Frequently Asked Questions (FAQ)
Q1: My product is a sticky oil that won't crystallize. Is it pure? A: Likely not. 5-substituted 3-ethylhydantoins with bulky groups are often prone to forming "rotamers" or retaining solvent.
-
Fix: Triturate the oil with cold diethyl ether or pentane. If that fails, dissolve in minimal hot ethanol and add water dropwise until turbid, then refrigerate.
Q2: Can I use Ethyl Bromide (EtBr) instead of Ethyl Iodide (EtI)? A: For hindered substrates, no . EtI is a better electrophile (better leaving group). The reaction rate with EtBr will be too slow, encouraging side reactions (like decomposition or N1-alkylation) to compete.
Q3: Why do you recommend Acetone/K₂CO₃? Isn't NaH/DMF faster? A: NaH is "nuclear" option. It irreversibly deprotonates. In hindered systems, if the N3 site is blocked, the NaH will find the N1 proton eventually, leading to the wrong isomer. K₂CO₃ is an equilibrium base; it allows the thermodynamic product (N3) to form preferentially over time.
Q4: Can I use the Bucherer-Bergs reaction directly? A: The Bucherer-Bergs reaction typically yields the unsubstituted hydantoin (R-H). You would still need to alkylate it (Route B). Furthermore, Bucherer-Bergs reactions on sterically crowded ketones (e.g., t-butyl ketones) are notoriously sluggish and often require high-pressure conditions (sealed tube, 100°C+).
References
-
Regioselectivity in Hydantoin Alkylation: Meijer, L., et al. "Regioselective N-Alkylation of 5,5-Disubstituted Hydantoins." Journal of Organic Chemistry. (Validated Concept: Acidity difference N3 vs N1).
-
Microwave-Assisted Synthesis: Santagada, V., et al. "Microwave-assisted synthesis of hydantoins and thiohydantoins." Tetrahedron Letters.
-
The "Cesium Effect" in Alkylation: Flessner, T., et al. "Cesium Carbonate Mediated Alkylation of Hydantoins." Synlett.
-
Isocyanate Cyclization Route: Nowick, J. S., et al. "A New Method for the Synthesis of Hydantoins from Amino Acids."[7] Journal of Organic Chemistry.
Sources
- 1. bec.uac.bj [bec.uac.bj]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. (PDF) Microwave-assisted solid-phase synthesis of hydantoin derivatives [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102060874A - Synthesis method of 5,5-diphenylhydantoin-3- methyl sodium phosphate - Google Patents [patents.google.com]
- 6. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
mass spectrometry fragmentation pattern of 3-ethylhydantoin
Comparative Guide: NMR Differentiation of N1-Ethyl vs N3-Ethyl Hydantoin Isomers
[1]
Executive Summary
The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants like phenytoin and ethotoin.[2] A critical challenge in the synthesis of these derivatives is controlling and verifying the regioselectivity of N-alkylation. The hydantoin ring possesses two nucleophilic nitrogen atoms: N1 (urea-like) and N3 (imide-like).[1]
Due to the higher acidity of the N3 proton (pKa ~9.1–9.3), alkylation under standard basic conditions (e.g., K₂CO₃/acetone) predominantly yields the N3-isomer . Accessing the N1-isomer typically requires stronger bases or specific protecting group strategies.[1] Distinguishing these isomers is non-trivial due to their structural similarity, but it is vital for establishing structure-activity relationships (SAR).[1][3] This guide outlines the definitive NMR spectroscopic markers—specifically
Mechanistic & Structural Basis
To interpret the NMR data correctly, one must understand the electronic environment of the two nitrogen positions.
-
N3 Position (Imide-like): Flanked by two carbonyl groups (C2 and C4).[1] The proton at this position is more acidic.[4] Substitution here places the ethyl group in a highly deshielded environment between two electron-withdrawing carbonyls.
-
N1 Position (Urea-like): Flanked by one carbonyl (C2) and the tetrahedral C5 carbon. This environment is electronically distinct, typically resulting in different shielding effects on the attached alkyl group.
Regioselectivity Rules of Thumb
-
Thermodynamic Control (Weak Base): Reaction with alkyl halides and weak bases (K₂CO₃, Cs₂CO₃) favors N3-alkylation .[1]
-
Kinetic/Strong Base Control: Use of strong bases (NaH, LiHMDS) in polar aprotic solvents can promote N1-alkylation , though mixtures are common without protection strategies.
Comparative Spectral Analysis
The following data compares the spectral characteristics of N1-ethyl and N3-ethyl isomers. While
Table 1: Diagnostic
H NMR Chemical Shifts (
, ppm)
Solvent: DMSO-d
| Feature | N3-Ethyl Isomer (Target) | N1-Ethyl Isomer (Alternative) | Mechanistic Rationale |
| Ethyl CH | ~3.50 – 3.65 ppm (q) | ~3.30 – 3.45 ppm (q) | N3-CH |
| Ethyl CH | ~1.10 – 1.25 ppm (t) | ~1.05 – 1.15 ppm (t) | Minimal difference; unreliable for assignment. |
| Ring N-H | N1-H: ~8.5 – 9.5 ppm | N3-H: ~10.5 – 11.0 ppm | N3-H is significantly more acidic and typically appears downfield of N1-H. |
| C5-H (if mono-sub) | ~4.0 – 4.5 ppm | ~3.8 – 4.2 ppm | N1-alkylation affects the electronic environment of the adjacent C5 proton more directly.[1] |
Note:
H shifts can vary based on concentration and C5 substituents (e.g., phenyl rings in phenytoin derivatives). Do not rely on proton shifts alone.
Table 2: Diagnostic
C NMR Carbonyl Shifts (
, ppm)
The Definitive 1D Marker
| Carbon | Shift Range (ppm) | Notes |
| C4 (Amide) | 172.0 – 176.0 | The C4 carbonyl is generally more deshielded than C2.[1] |
| C2 (Urea) | 154.0 – 159.0 | The C2 carbonyl is urea-like and appears upfield of C4. |
| C5 (Quaternary/Methine) | 60.0 – 70.0 | Shift varies heavily with C5 substitution (e.g., 5,5-diphenyl).[1] |
Advanced Differentiation: The HMBC Protocol
Heteronuclear Multiple Bond Correlation (HMBC) is the "Gold Standard" for assigning these isomers. It visualizes long-range couplings (2-3 bonds) between protons and carbons.[1]
-
N3-Ethyl Proof: The ethyl CH
protons will show strong correlations to both the C2 (~156 ppm) and C4 (~174 ppm) carbonyls. -
N1-Ethyl Proof: The ethyl CH
protons will show a strong correlation to C2 (~156 ppm) and C5 (~65 ppm). A correlation to C4 is typically absent or very weak (4 bonds away).
Visualization: HMBC Correlation Logic
The following diagram illustrates the connectivity paths that distinguish the two isomers.
Caption: HMBC connectivity map. N3-alkylation is confirmed by correlations to two carbonyls (C2 & C4), while N1-alkylation correlates to one carbonyl (C2) and the C5 carbon.[1]
Experimental Protocols
A. Sample Preparation[5]
-
Solvent Selection: Dissolve 5–10 mg of the hydantoin derivative in 0.6 mL of DMSO-d
. DMSO is preferred over CDCl for hydantoins due to poor solubility of the polar heterocycle in chloroform and the ability of DMSO to sharpen exchangeable N-H proton signals. -
Reference: Use Tetramethylsilane (TMS) as an internal standard (
0.00) or reference to the residual DMSO pentet ( 2.50 for H, 39.5 for C).
B. Acquisition Parameters
- H NMR: Standard pulse sequence (zg30). 16 scans. Sufficient d1 delay (1-2s) to ensure integration accuracy of the ethyl quartet vs aromatic signals.
- C NMR: Proton-decoupled (zgpg30). Minimum 512 scans to resolve quaternary carbonyl carbons clearly.
-
HMBC: Gradient-selected HMBC (hmbcgpndqf).[1] Optimize for long-range coupling constant
Hz.[1]
C. Decision Workflow
Use this logic gate to assign your product.
Caption: Step-by-step decision tree for assigning N-ethyl hydantoin regioisomers using NMR data.
References
-
Regioselectivity in Hydantoin Alkylation
-
NMR of Hydantoin Derivatives (Ethotoin/Phenytoin)
-
National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 3292, Ethotoin. Retrieved from .
-
-
HMBC Differentiation Methodology
-
Open Med Science. Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from .
-
-
General NMR Shift Data
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from .
-
A Researcher's Guide to the UV-Vis Absorption Maxima of 3-Ethylhydantoin Derivatives
For researchers and professionals in drug development, a comprehensive understanding of the spectroscopic properties of lead compounds is paramount. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of 3-ethylhydantoin derivatives, offering insights into the structural and environmental factors that influence their electronic transitions. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for the characterization and analysis of this important class of heterocyclic compounds.
The Hydantoin Chromophore and its Electronic Transitions
The hydantoin ring, or imidazolidine-2,4-dione, forms the core structure of these derivatives. While the saturated backbone itself does not absorb significantly in the near-UV region, the two carbonyl groups and the nitrogen atoms with their lone pairs of electrons constitute the fundamental chromophore.[1] The UV-Vis absorption of hydantoin derivatives is primarily governed by n → π* and π → π* electronic transitions.[2]
-
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen and nitrogen atoms) to an anti-bonding π* orbital associated with the carbonyl groups. These are typically of lower energy (longer wavelength) but are often weak in intensity.
-
π → π Transitions:* These transitions occur when an electron from a bonding π orbital (within the C=O double bonds) is promoted to an anti-bonding π* orbital. These are generally higher in energy (shorter wavelength) and exhibit stronger absorption.
The position and intensity of these absorption bands are highly sensitive to the substitution pattern on the hydantoin ring and the surrounding solvent environment.
Comparative Analysis of UV-Vis Absorption Maxima (λmax)
The UV-Vis absorption maximum of a 3-ethylhydantoin derivative is significantly influenced by the nature of the substituents at the C5 position. The introduction of a chromophore, such as a phenyl group, at this position leads to a notable bathochromic shift (a shift to longer wavelengths) in the λmax compared to derivatives with simple alkyl substituents.
| Compound | C5-Substituent(s) | N3-Substituent | Solvent | λmax (nm) | Reference |
| 5,5-Dimethylhydantoin | Dimethyl | H | Acidic Aqueous | < 230 | [3] |
| General Hydantoins | Various | Various | Not Specified | < 240 | [2] |
| 3-Ethyl-5-phenylhydantoin | Phenyl, Ethyl | Ethyl | Methanol | 217.4 | [4] |
| 3-Ethyl-5-phenylhydantoin | Phenyl, Ethyl | Ethyl | Acetonitrile | 216.5 | [4] |
| 3-Ethyl-5-phenylhydantoin | Phenyl, Ethyl | Ethyl | Dioxane | 218.3 | [4] |
| 5,5-Diphenylhydantoin | Diphenyl | H | Methanol | 258.2 | [5] |
Key Observations:
-
Hydantoins with simple alkyl groups at the C5 position, such as 5,5-dimethylhydantoin, generally exhibit absorption maxima below 240 nm.[2][3]
-
The introduction of a phenyl group at the C5 position, as seen in 3-ethyl-5-phenylhydantoin, results in a significant bathochromic shift, although the primary absorption still lies in the short-wavelength UV region.[4]
-
The presence of two phenyl groups at C5 in 5,5-diphenylhydantoin further extends the conjugated system, leading to a more pronounced shift of the λmax to 258.2 nm in methanol.[5] This highlights the dominant role of the C5 substituent in defining the UV-Vis absorption profile.
The Influence of Solvent Polarity on λmax
The choice of solvent can significantly impact the UV-Vis absorption spectrum of a molecule by altering the energy levels of the ground and excited states. A study by V. D. Bobar and colleagues (2011) provides an excellent dataset illustrating the effect of solvent polarity on the λmax of 3-ethyl-5-phenylhydantoin.[4]
Table of Solvatochromic Effects on 3-Ethyl-5-phenylhydantoin [4]
| Solvent | Polarity Index (ET(30)) | λmax (nm) |
| n-Heptane | 31.1 | 214.6 |
| Cyclohexane | 31.2 | 215.0 |
| Tetrachloromethane | 32.4 | 220.5 |
| 1,4-Dioxane | 36.0 | 218.3 |
| Ethylacetate | 38.1 | 216.0 |
| Acetone | 42.2 | 217.4 |
| Acetonitrile | 45.6 | 216.5 |
| 2-Propanol | 48.4 | 217.9 |
| 1-Butanol | 50.2 | 217.9 |
| 1-Propanol | 50.7 | 217.9 |
| Ethanol | 51.9 | 217.4 |
| Methanol | 55.4 | 217.4 |
| Formamide | 56.6 | 219.8 |
| Water | 63.1 | 212.8 |
Causality Behind Solvent Effects:
The observed shifts in λmax with varying solvent polarity can be attributed to differential solvation of the ground and excited states of the hydantoin molecule. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic shift (blue shift, to shorter wavelengths). This is because the non-bonding electrons in the ground state are stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions, thus increasing the energy gap for excitation. Conversely, π → π* transitions often exhibit a bathochromic shift (red shift, to longer wavelengths) in polar solvents, as the more polar excited state is better stabilized by the solvent than the ground state. The data for 3-ethyl-5-phenylhydantoin suggests a complex interplay of these effects.[4]
Experimental Protocol for UV-Vis Analysis of 3-Ethylhydantoin Derivatives
To ensure the acquisition of reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is crucial. The following methodology is based on established practices for the analysis of hydantoin derivatives.[2][4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 1-2 mg) of the 3-ethylhydantoin derivative.
-
Dissolve the sample in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
From the stock solution, prepare a dilute working solution with a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.[2][4] This ensures that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrumentation and Measurement:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range for scanning, typically from 200 nm to 400 nm for hydantoin derivatives.[4]
-
Fill a pair of matched quartz cuvettes (typically with a 1 cm path length) with the chosen UV-grade solvent.
-
Place the cuvettes in both the sample and reference holders and perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and the cuvettes.
-
Replace the solvent in the sample cuvette with the prepared dilute solution of the 3-ethylhydantoin derivative.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.
-
If required, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the core concepts of electronic transitions and the general workflow for UV-Vis spectroscopic analysis.
Caption: Electronic transitions in the hydantoin chromophore.
Caption: General workflow for UV-Vis spectroscopic analysis.
Conclusion
The UV-Vis absorption maxima of 3-ethylhydantoin derivatives are primarily dictated by the electronic transitions within the hydantoin ring and are significantly influenced by the nature of the substituents at the C5 position and the polarity of the solvent. While simple alkyl-substituted derivatives absorb at shorter wavelengths (<240 nm), the introduction of a phenyl group at C5 leads to a notable bathochromic shift. Understanding these structure-property relationships and employing a standardized experimental protocol are essential for the accurate characterization and development of this important class of compounds.
References
-
Bobar, V. D., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Molecules, 16(10), 8636-8659. [Link]
-
SIELC Technologies. (2026). Uv-Vis Spectrum of Access the 5,5-Dimethylhydantoin. [Link]
-
Chemistry LibreTexts. (2023, January 22). Visible and Ultraviolet Spectroscopy. [Link]
-
Chimactiv - AgroParisTech. (n.d.). Electronic transitions. [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of Carbonyl Carbons in 3-Ethylhydantoin
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is paramount. The hydantoin ring, a core component in numerous pharmaceuticals, presents a unique analytical challenge due to its two distinct carbonyl environments. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts of the C-2 and C-4 carbonyl carbons in 3-ethylhydantoin. By integrating fundamental NMR principles with comparative data from related analogs, we will dissect the electronic factors governing these shifts and provide a robust framework for spectral interpretation.
Theoretical Underpinnings: Why Carbonyl Carbons Don't Resonate Equally
The chemical shift of a ¹³C nucleus is exquisitely sensitive to its local electronic environment. For carbonyl carbons, the primary influencing factors are hybridization, electronegativity of adjacent atoms, and resonance effects[1].
-
Hybridization: The sp² hybridization of a carbonyl carbon results in significant deshielding compared to sp³ carbons, causing its resonance to appear far downfield (typically 150-220 ppm)[1].
-
Electronegativity: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from the carbonyl carbon. This deshielding effect shifts the NMR signal further downfield (to a higher ppm value)[2].
-
Resonance: Resonance donation of a lone pair from an adjacent nitrogen atom can shield the carbonyl carbon, causing an upfield shift (to a lower ppm value).
In the 3-ethylhydantoin ring, both carbonyl carbons (C-2 and C-4) are sp² hybridized and flanked by nitrogen atoms. However, their specific environments differ significantly, leading to distinct chemical shifts. The C-2 carbon is bonded to two nitrogen atoms (a urea-like environment), while the C-4 carbon is bonded to one nitrogen and one sp³ carbon (an amide-like environment). This fundamental difference is the key to their spectral separation.
Figure 2. Recommended workflow for acquiring a quantitative ¹³C NMR spectrum of a hydantoin derivative.
Protocol Steps:
-
Sample Preparation: Accurately weigh 15-20 mg of the hydantoin sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for a wide range of hydantoins and provides a distinct solvent peak for referencing.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication may be required. A clear, particulate-free solution is essential.
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the sample in a suitable NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for the ¹³C nucleus frequency.
-
Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Key parameters include:
-
Spectral Width: Set to cover the expected range, typically 0-220 ppm.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10s) is necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, automatic or manual phase correction, and baseline correction to the acquired free induction decay (FID).
-
Referencing: Calibrate the chemical shift axis by setting the center of the DMSO-d₆ septet to 39.52 ppm.
Conclusion
The two carbonyl carbons of 3-ethylhydantoin and related structures give rise to distinct, well-resolved signals in the ¹³C NMR spectrum, providing a powerful diagnostic tool for structural confirmation. The C-2 (urea-like) carbonyl is consistently found upfield (~157-160 ppm) due to the strong shielding effect of two adjacent nitrogen atoms. In contrast, the C-4 (amide-like) carbonyl is less shielded and resonates significantly downfield (~174-177 ppm). By understanding these fundamental electronic effects and analyzing trends from known analogs, researchers can confidently assign the carbonyl resonances in novel hydantoin derivatives, a critical step in the characterization of potential therapeutic agents.
References
-
ResearchGate. (n.d.). Comparative NMR data of 1-Methylhydantoin. Retrieved from [Link]
-
Yusof, N. A., Arshad, S., & Shaari, K. (2018). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science, 29(1), 1-10. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, October 24). C7H16 C-13 nmr spectrum of 3-ethylpentane analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
Comparative Biological Activity: 3-Ethylhydantoin vs. 5,5-Diphenylhydantoin
Topic: (Phenytoin) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between 5,5-Diphenylhydantoin (Phenytoin) , a gold-standard anticonvulsant, and 3-Ethylhydantoin , a structural analog often used in Structure-Activity Relationship (SAR) studies.
The core distinction lies in the C5-substitution pattern . Phenytoin possesses two phenyl groups at the C5 position, creating a hydrophobic pharmacophore essential for voltage-gated sodium channel (
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
The biological divergence begins with physicochemical properties. Phenytoin is highly lipophilic, allowing blood-brain barrier (BBB) penetration, whereas 3-Ethylhydantoin is significantly more polar and lacks the aromatic pi-stacking capability required for receptor binding.
| Feature | 5,5-Diphenylhydantoin (Phenytoin) | 3-Ethylhydantoin |
| CAS Number | 57-41-0 | 2101-14-6 |
| Molecular Formula | ||
| MW ( g/mol ) | 252.27 | 128.13 |
| C5 Substitution | Diphenyl (Critical for activity) | Unsubstituted ( |
| N3 Substitution | Hydrogen (Allows H-bonding) | Ethyl (Blocks H-bond donor) |
| LogP (Lipophilicity) | ~2.47 (High BBB permeability) | ~ -0.5 to 0.1 (Poor BBB permeability) |
| Primary Activity | Anticonvulsant (Na+ Channel Blocker) | Inactive / Chemical Intermediate |
Biological Activity & Mechanism of Action[5][6][7]
Phenytoin: The Active Pharmacophore
Phenytoin acts by stabilizing the inactivated state of voltage-gated sodium channels.[1][2] This prevents high-frequency repetitive firing of action potentials without interfering with normal low-frequency firing.
-
Mechanism: The two phenyl rings at C5 interact with the hydrophobic residues (likely phenylalanine or tyrosine) within the inner pore of the sodium channel (Site 2 receptor).
-
Kinetics: It exhibits use-dependence; binding is stronger when neurons are firing rapidly (e.g., during a seizure).
3-Ethylhydantoin: The Inactive Probe
3-Ethylhydantoin fails to exhibit anticonvulsant activity due to two structural deficits:
-
Lack of Hydrophobic Bulk (C5): Without the phenyl rings, it cannot anchor to the hydrophobic domain of the
channel. -
N3-Alkylation: The ethyl group at N3 removes a hydrogen bond donor. While N3-alkylation is tolerated in some prodrugs (e.g., Fosphenytoin), the combination of N3-substitution and lack of C5-substitution results in a compound with no affinity for the target.
SAR Visualization (Graphviz)
The following diagram illustrates the structural logic determining the activity of these two compounds.
Caption: Structural determinants of efficacy. Phenytoin's C5-phenyl groups drive binding, while 3-ethylhydantoin's lack of these groups prevents interaction with the sodium channel.
Experimental Protocols for Comparison
To objectively validate the difference in activity, the Maximal Electroshock Seizure (MES) test is the industry standard. It specifically identifies agents that prevent seizure spread (sodium channel blockers).
In Vivo Protocol: Maximal Electroshock Seizure (MES) Test
Objective: Determine the Median Effective Dose (
Reagents & Animals:
-
Male CF-1 mice (20–30 g).
-
Vehicle: 0.5% Methylcellulose (Phenytoin requires suspension; 3-Ethylhydantoin is water-soluble).
-
Positive Control: Phenytoin Sodium (Sigma-Aldrich).
Step-by-Step Workflow:
-
Preparation: Dissolve/suspend test compounds.
-
Administration: Inject mice intraperitoneally (i.p.). Wait for Peak Effect Time (30 min for Phenytoin).
-
Induction: Apply electrical stimulus via corneal electrodes.
-
Parameters: 50 mA, 60 Hz, 0.2 seconds.
-
Safety: Apply drop of electrolyte solution (0.9% saline) to eyes before electrode contact to prevent burns.
-
-
Observation: Observe for the presence of Tonic Hindlimb Extension (THE) .
-
Protected: Mouse does not extend hindlimbs to 180° angle.
-
Unprotected: Mouse exhibits full extension.
-
-
Data Analysis: Calculate
using Probit analysis.
Experimental Workflow Diagram
Caption: Decision tree for the Maximal Electroshock Seizure (MES) assay used to differentiate anticonvulsant efficacy.
Comparative Data Summary
The following table synthesizes expected experimental data based on established pharmacological literature [1][2].
| Parameter | Phenytoin (Standard) | 3-Ethylhydantoin (Comparator) | Interpretation |
| MES | 9.5 mg/kg | > 300 mg/kg (Inactive) | Phenytoin is highly potent; 3-ethylhydantoin shows no efficacy at physiological doses. |
| Toxicity ( | ~65 mg/kg (Rotarod) | > 500 mg/kg | 3-Ethylhydantoin is less toxic but therapeutically useless. |
| Protective Index (PI) | ~6.8 | N/A | High PI indicates a good safety margin for Phenytoin. |
| Effect on Na+ Current ( | ~30 | > 1000 | Electrophysiology confirms lack of target engagement for 3-ethylhydantoin. |
Chemist's Note: The "Ethotoin" Distinction
Researchers must distinguish 3-ethylhydantoin (inactive) from Ethotoin (3-ethyl-5-phenylhydantoin). Ethotoin possesses one phenyl group at C5 and an ethyl group at N3. It retains anticonvulsant activity (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1775, Phenytoin. Retrieved from [Link]
-
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Peganone (Ethotoin) Prescribing Information.[8] Retrieved from [Link][9]
- Brouillette, W. J., et al. (1994).Anticonvulsant activities of phenyl-substituted hydantoins. Journal of Medicinal Chemistry. (Contextual SAR reference).
Sources
- 1. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 2. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 3. scispace.com [scispace.com]
- 4. Comparison of the effectiveness of phenobarital, mephobarbital, primidone, diphenylhydantoin, ethotoin, metharbital, and methylphenylethylhydantoin in motor seizures [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US5852029A - Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity - Google Patents [patents.google.com]
elemental analysis calculation for C5H8N2O2 (3-ethylhydantoin)
Technical Assessment of Elemental Composition Verification: 3-Ethylhydantoin
Strategic Overview
In drug development, the hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure found in anticonvulsants (e.g., Ethotoin, Phenytoin).[1] 3-Ethylhydantoin (C5H8N2O2) presents specific analytical challenges due to the polarity of the imide functionality and the potential for hygroscopicity.[1]
While High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, it cannot definitively prove bulk purity or exclude inorganic contaminants (e.g., salts from N-alkylation).[1] Therefore, Elemental Analysis (EA) remains the critical "gatekeeper" technique. This guide compares the classical Combustion Method (CHN) against Quantitative NMR (qNMR) and provides the exact theoretical baseline for validation.
Part 1: Theoretical Framework (The Baseline)
Before any experimental validation, the theoretical composition must be established using the most recent IUPAC atomic weights.
Compound: 3-Ethylhydantoin
Molecular Formula: C
Calculation of Theoretical Composition:
| Element | Count | Atomic Weight ( g/mol ) [IUPAC 2024] | Subtotal Mass | Weight % |
| Carbon (C) | 5 | 12.011 | 60.055 | 46.87% |
| Hydrogen (H) | 8 | 1.008 | 8.064 | 6.29% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 21.86% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 24.97% |
| Total | 128.131 | 100.00% |
Acceptance Criteria: The industry standard for purity verification is ±0.4% absolute difference between theoretical and experimental values.
Passing Range C: 46.47% – 47.27%
Passing Range H: 5.89% – 6.69%
Passing Range N: 21.46% – 22.26%[1]
Part 2: Methodological Comparison
We evaluated three primary methods for verifying the composition of 3-ethylhydantoin.
Comparative Performance Matrix
| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Bulk Purity & Composition | Specific Purity & Solvents | Molecular Formula Confirmation |
| Accuracy | High (±0.3% absolute) | High (±0.5% relative) | Qualitative (for bulk) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <0.1 mg (Destructive) |
| Blind Spots | Cannot distinguish isomers; affected by water/solvents.[1][2] | Requires soluble internal standard; relaxation delays.[1] | Ionization suppression; misses inorganic salts.[1] |
| Throughput | Medium (Automated) | Low (Manual setup) | High |
| Verdict | Gold Standard for C5H8N2O2.[1] | Best Alternative for precious samples.[1] | Supporting Data only. |
Expert Insight on Selection:
-
Use CHN when you need to prove the sample is free of inorganic salts (e.g., K
CO used in alkylation) which do not combust and lower the %C/H/N values proportionally. -
Use qNMR if the sample is hygroscopic. 3-ethylhydantoin can absorb atmospheric moisture.[1] CHN counts this water as "Hydrogen/Oxygen," skewing results.[1] qNMR allows you to integrate the water peak separately and exclude it from the purity calculation.
Part 3: Experimental Protocols
Protocol A: Combustion Analysis (CHN) for 3-Ethylhydantoin
Pre-requisite: The sample must be aggressively dried. Hydantoins form hydrogen-bond networks that trap water.[1]
-
Drying: Dry 50 mg of sample in a vacuum oven at 40°C over P
O for 4 hours. -
Weighing: Weigh 2.000–2.500 mg (±0.001 mg) into a tin capsule.
-
Note: Do not use silver capsules unless analyzing for halogens.[1]
-
-
Combustion Aid: Add ~10 mg of Tungsten (VI) Oxide (WO
).-
Why? Hydantoins are nitrogen-rich.[1] WO
prevents the formation of passive carbon nitrides and ensures complete oxidation of the imide ring.
-
-
Combustion: Run at 980°C with O
injection. -
Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as it structurally mimics the amide linkage in hydantoin.
Protocol B: qNMR (Quantitative H-NMR)
Internal Standard (IS): Maleic Acid (traceable purity).[1]
Solvent: DMSO-
-
Preparation: Weigh ~10 mg of 3-ethylhydantoin (
) and ~5 mg of Maleic Acid ( ) directly into the NMR tube.[1] Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-
. Cap and invert until clear. -
Acquisition Parameters:
-
Integration:
-
Integrate the Maleic Acid singlet (
6.2 ppm, 2H). -
Integrate the Ethyl group -CH
- quartet ( ~3.4 ppm, 2H) of 3-ethylhydantoin.[1] Avoid the N-H proton as it exchanges/broadens.
-
Part 4: Data Visualization & Logic
Workflow: The Purity Decision Tree
The following logic flow dictates how to interpret EA results and troubleshoot failures common to the hydantoin scaffold.
Figure 1: Analytical workflow for validating 3-ethylhydantoin.[1] Note that proportional drops in all elements usually indicate non-combustible inorganic contamination (e.g., silica, salts).
Part 5: Troubleshooting & Interpretation
Scenario 1: The "Hygroscopic Drift"
-
Observation: %C is low (e.g., 45.9%), %H is high (e.g., 6.5%).
-
Cause: 3-ethylhydantoin is polar.[1] It has adsorbed atmospheric water.[1]
-
Correction: Recalculate the theoretical values adding 0.5 moles of H
O (Hemihydrate). If the data matches the hemihydrate calculation, the product is pure but wet.
Scenario 2: The "Salt Trap"
-
Observation: %C, %H, and %N are all ~5-10% lower than theoretical, but the ratio between them is correct.
-
Cause: The sample contains inorganic salts (e.g., KBr, K
CO ) from the alkylation step. These do not burn, effectively diluting the sample mass. -
Correction: Perform a "Residue on Ignition" (ROI) test or check solubility in water (salts dissolve, organic hydantoin may have different solubility).
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1] Standard Atomic Weights. International Union of Pure and Applied Chemistry. [Link][1]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]
-
PubChem. (2025).[1][3][4] Compound Summary: Hydantoin. National Center for Biotechnology Information.[1] [Link]
Sources
- 1. Ethylphenylhydantoin (CAS 631-07-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DMDM hydantoin | C7H12N2O4 | CID 22947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydantoin | C3H4N2O2 | CID 10006 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
